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Lipids, sunflower

Cat. No.: B1169877
CAS No.: 163661-75-4
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Description

Lipids, sunflower, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrFMg. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

163661-75-4

Molecular Formula

C7H6BrFMg

Synonyms

Lipids, sunflower

Origin of Product

United States

Molecular Classification and Distribution of Sunflower Lipids

Characterization of Major Acylglycerol Classes in Sunflower Tissues

Acylglycerols, including triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs), represent the primary storage and intermediate lipid forms in sunflower tissues. Their specific structures and distribution are central to energy storage and metabolic pathways within the plant.

Triacylglycerol (TAG) Molecular Species and Positional Isomerism in Sunflower Seeds

Triacylglycerols (TAGs) are the predominant storage lipids in sunflower seeds, making up approximately 90% to 97% of the total lipids during seed development researchgate.net. These molecules consist of a glycerol (B35011) backbone esterified with three fatty acid molecules aocs.org. The fatty acid composition of sunflower TAGs typically shows a high percentage of unsaturated fatty acids (UFAs), with linoleic acid (C18:2) and oleic acid (C18:1) being the most abundant mdpi.comwikipedia.org. For instance, the oil of sunflower cultivar 'T302' contains 86.61% UFAs, with linoleic acid at 48.47% and oleic acid at 37.25% mdpi.com. Saturated fatty acids (SFAs) like palmitic acid (C16:0) and stearic acid (C18:0) constitute the remaining approximately 13.39% mdpi.comwikipedia.org.

The distribution of fatty acyls within the glycerol backbone of TAGs is highly specific, exhibiting positional isomerism. In higher plants, saturated fatty acids typically acylate the sn-1 and sn-3 positions, while unsaturated C18 acids preferentially occupy the sn-2 position of the glycerol molecule researchgate.netmdpi.com. This positional specificity can give rise to various TAG isomers, such as sn-POP, sn-PLP, rac-POS, rac-OOP, rac-POL, and rac-PLO (where P is palmitic, O is oleic, L is linoleic, S is stearic) researchgate.net. The theoretical content of TAG molecular species in sunflower oils can be calculated using models like the 1,3-random-2-random distribution model, which considers the fatty acid composition at the sn-2 and sn-1,3 positions dss.go.th. Studies on mutant sunflower lines have shown that oils with a high content of saturated fatty acids at the sn-1,3 positions exhibit enhanced thermal stability dss.go.th.

Table 1: Typical Fatty Acid Composition of Sunflower Seed Oil mdpi.comwikipedia.org

Fatty Acid ClassFatty Acid (Abbreviation)Percentage (%)
Polyunsaturated FatLinoleic Acid (LA, C18:2)44 - 75
Monounsaturated FatOleic Acid (OA, C18:1)14 - 43
Saturated FatPalmitic Acid (PA, C16:0)5 - 10
Saturated FatStearic Acid (SA, C18:0)2 - 6

Diacylglycerol (DAG) Profiles and their Roles in Sunflower Lipid Metabolism

Diacylglycerols (DAGs) are minor components of sunflower oil, typically ranging from 0.7% to 1.3% of total lipids in developing sunflower seeds researchgate.net. DAGs are crucial intermediates in lipid metabolism, particularly in the synthesis of triacylglycerols (TAGs) and phospholipids (B1166683). The conversion of DAG to TAG is primarily catalyzed by diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) mdpi.com. DGAT is considered a rate-limiting enzyme in storage lipid accumulation in plants, with different isoforms (DGAT1, DGAT2, DGAT3) having distinct functions and subcellular localizations mdpi.com. PDAT also contributes to TAG biosynthesis by transferring an acyl group from phosphatidylcholine (PC) to DAG mdpi.com. Research suggests that PDAT activity might play a more critical role in the early stages of oil synthesis in sunflowers mdpi.com.

DAGs exist as various molecular species with diverse acyl chain combinations at the sn-1,2, sn-1,3, or sn-2,3 positions mdpi.com. Among these, sn-1,3-DAG has garnered interest due to its potential health benefits, as it is metabolized differently from other stereoisomers and is less likely to be resynthesized into TAGs in the intestinal epithelium medjrf.comnih.gov. Studies have shown that DAG-rich sunflower oils can influence lipid profiles, reducing levels of TAGs and total cholesterol in experimental models medjrf.com.

Monoacylglycerol (MAG) Occurrence and Significance

Monoacylglycerols (MAGs) are generally present in very low concentrations in healthy sunflower tissues. Their presence can be an indicator of hydrolytic processes occurring in oils, as they are products of the hydrolysis of TAGs and DAGs csic.es. MAGs possess two free hydroxyl groups, which can influence the physicochemical and oxidative stability of oils csic.escsic.es. The fatty acid composition of MAGs plays a significant role in their effect on the oxidative stability of oils, with a greater antioxidant effect observed in oils with lower unsaturation degrees csic.escsic.es. Research has indicated that the addition of saturated MAGs to sunflower oil can lead to an increase in peroxide value and free fatty acids, suggesting a pro-oxidative effect under certain conditions csic.escsic.es. However, MAGs from sunflower oil, particularly those containing polyunsaturated fatty acids, are of interest for their potential as emulsifiers in food and pharmaceutical applications oup.comresearchgate.net.

Phospholipid Heterogeneity and Subcellular Localization in Sunflower Cells

Phospholipids are vital structural components of cellular membranes in sunflower, playing crucial roles in maintaining membrane integrity, fluidity, and signal transduction phospholipid-research-center.comnih.govaimspress.com. They are amphiphilic molecules, typically composed of a glycerol backbone esterified with two fatty acids and a phosphate (B84403) group linked to a polar head group aimspress.com. The composition of phospholipids varies depending on the cell and organelle functions phospholipid-research-center.comaocs.org.

Phosphatidylcholine (PC) and Phosphatidylethanolamine (B1630911) (PE) Dynamics

Phosphatidylcholine (PC) and phosphatidylethanolamine (PE) are among the most abundant phospholipids in sunflower cells. PC is the main phospholipid in cellular membranes and is a key enzyme in the Lands cycle, where lysophosphatidylcholine (B164491) (LPC) is acylated to produce PC nih.gov. In plant cell membranes, PC and PE are more evenly distributed, with PC showing a preference for the outer monolayer and PE for the inner leaflet phospholipid-research-center.com. In developing soybean seeds, PC dominates at 50-60% followed by PE and phosphatidylinositol aocs.org.

The dynamics of PC and PE are also influenced by lipid oxidation processes, especially in oils rich in polyunsaturated fatty acids like sunflower oil mdpi.comresearchgate.net. Phospholipase D (PLD) enzymes, found in germinating sunflower seeds, can hydrolyze phospholipids, producing phosphatidic acid (PA) and a free polar head group like choline (B1196258) from PC nih.gov. Sunflower PLD shows a decreasing order of specificity for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylglycerol nih.gov.

Table 2: Major Phospholipid Composition in Sunflower Seed Kernel (Typical % of total phospholipids) nih.govconicet.gov.ar

PhospholipidTypical Percentage (%)
Phosphatidylcholine (PC)16.2 - 60
Phosphatidylethanolamine (PE)5.3 - 25
Phosphatidylinositol (PI)10 - 20
Phosphatidic Acid (PA)1 - 5.1
Phosphatidylserine (B164497) (PS)Present (Intermediate/Low)

Phosphatidylinositol (PI) and Phosphatidic Acid (PA) Distribution

Phosphatidylinositol (PI) and Phosphatidic Acid (PA) are also significant phospholipids in sunflower cells, albeit generally in lower concentrations than PC and PE phospholipid-research-center.comconicet.gov.ar. PI, along with phosphatidylserine (PS) and a large proportion of PE, is found almost exclusively in the inner monolayer of the cell membrane, contributing to the negatively charged phospholipids in this leaflet phospholipid-research-center.com. PI plays a role in various cellular events, including signal transduction phospholipid-research-center.com.

PA is a crucial intermediate in lipid metabolism and a second messenger involved in numerous cellular processes mdpi.comaimspress.com. It is produced through the phosphorylation of DAG by diacylglycerol kinases (DGKs) or through the hydrolysis of other phospholipids, notably PC, by phospholipase D (PLD) mdpi.comnih.govresearchgate.net. The presence of PA can alert researchers to potential lipase (B570770) activity during lipid extraction nih.gov. PA content can be particularly high in the triglyceride emulsion of sunflower seeds due to the hydrolysis of other phospholipids during processing researchgate.net. Studies on phospholipid extraction from crude sunflower oil show that PA is present at trace levels after short treatment times during the degumming process dss.go.th.

Subcellularly, lipids, including phospholipids, are predominantly synthesized in the endoplasmic reticulum (ER) and subsequently transported to other organelles mdpi.comfrontiersin.org. Oil bodies, which store TAGs, are formed during neutral lipid synthesis within the ER bilayer and are stabilized by a phospholipid monolayer, predominantly phosphatidylcholine (~60%) and phosphatidylinositol (~20%), along with other head groups nih.govnottingham.ac.uk.

Glycolipid Structures and Functional Roles in Sunflower Membranes

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond, playing essential roles in maintaining cell membrane stability and facilitating cellular recognition wikipedia.org. In sunflower, as in other higher plants, the chloroplast membranes are primarily composed of four characteristic lipids: monogalactosyldiacylglycerol (B12364196) (MGDG), digalactosyldiacylglycerol (B1163852) (DGDG), sulfoquinovosyldiacylglycerol (SQDG), and phosphatidylglycerol (PG) core.ac.uknih.govnih.gov. Among these, MGDG and DGDG are the most abundant galactolipids in thylakoid membranes, accounting for approximately 52% and 26% of chloroplast lipids, respectively nih.govmdpi.com.

Monogalactosyldiacylglycerol (MGDG) : MGDG is the most prevalent lipid on Earth and is a major constituent of thylakoid membranes mdpi.com. Its synthesis involves the transfer of a galactose molecule from uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose) to the sn-3 position of a diacylglycerol (DAG) molecule, catalyzed by MGDG synthase (MGD) mdpi.com. In sunflower leaves, MGDG molecules primarily contain oleic acid (18:1) at the sn-1 position core.ac.uk.

Digalactosyldiacylglycerol (DGDG) : DGDG is formed from MGDG through the action of DGDG synthase (DGD) mdpi.com. In sunflower, DGDG also contains fatty acids like palmitic acid (16:0) and stearic acid (18:0) in addition to oleic acid, suggesting a selection process during galactosylation core.ac.uk. DGDG and MGDG are synthesized in sunflower using phosphatidic acid precursors imported from the endoplasmic reticulum (ER) core.ac.uk.

Sulfoquinovosyldiacylglycerol (SQDG) : SQDG is a sulfur-containing anionic glycerolipid and is the least prevalent component among photosynthetic membrane lipids nih.gov. Its biosynthesis involves UDP-sulfoquinovose synthase (SQD1) and SQDG synthase (SQD2) nih.gov. In sunflower chloroplast membranes, sulfolipid levels are typically below 6% core.ac.uk.

Phosphatidylglycerol (PG) : PG is the only phospholipid exclusively synthesized within the chloroplast in sunflower and other "18:3 plants" core.ac.uk.

These glycolipids play crucial functional roles in sunflower membranes. They are integral components of the photosynthetic protein complexes involved in the electron transport chain, influencing membrane performance, regulation, and physical properties nih.gov. Galactolipids, in particular, are involved in cold acclimation processes core.ac.uk. Changes in glycolipid content, such as a decrease in DGDG, PG, and SQDG, have been observed in sunflower under stress conditions like salinity researchgate.net.

Research on Minor Lipid Components and Bioactive Lipids in Sunflower

Tocopherols (B72186) and Tocotrienols as Endogenous Antioxidants in Sunflower

Tocopherols, commonly known as Vitamin E, are significant endogenous antioxidants found in sunflower oil, which is notably rich in alpha-tocopherol (B171835) wikipedia.orgocl-journal.org. The content and composition of tocopherols in sunflower can vary due to genetic factors and environmental conditions during cultivation ocl-journal.org. Tocopherols act as lipophilic antioxidants, protecting the unsaturated fatty acids in sunflower lipids from oxidative damage ocl-journal.org. While alpha-tocopherol is the predominant form, other tocopherols and tocotrienols may also be present, albeit in varying concentrations depending on the sunflower genotype and extraction methods nih.gov.

Phytosterols (B1254722) and their Esterified Forms in Sunflower Systems

Phytosterols are plant sterols structurally similar to cholesterol but with distinct biological functions. Sunflower oil contains an important unsaponifiable fraction primarily composed of phytosterols ocl-journal.org. Beta-sitosterol (B1209924) is the main component of total sterols in unrefined sunflower oil, often accounting for a significant percentage (e.g., 84.0%) of the total sterol content bio-conferences.org. Other phytosterols like campesterol (B1663852) and stigmasterol (B192456) are also present ocl-journal.org. These phytosterols can exist in free form or as esterified forms within sunflower systems, with the amount of sterol esters being relatively low in developing sunflower seeds researchgate.net. The content and composition of phytosterols in sunflower can vary between different varieties ocl-journal.org.

Squalene (B77637) and Related Triterpenoids in Sunflower Lipids

Squalene is a triterpenoid (B12794562) that is also found as a minor component in sunflower lipids ocl-journal.orgresearchgate.netcore.ac.uk. While not as prominent as in some other vegetable oils, squalene contributes to the unsaponifiable fraction of sunflower oil. Research indicates the presence of triterpenoids, including seco-triterpene helianyl octanoate, as major components in sunflower pollen lipids nih.gov.

Carotenoids and Their Influence on Sunflower Lipid Systems

Carotenoids are natural pigments present in vegetable oils, including sunflower oil ocl-journal.orgnih.gov. These lipophilic compounds contribute to the color of the oil and possess antioxidant activity ocl-journal.orgnih.gov. Lutein (B1675518) and beta-carotene (B85742) are examples of carotenoids that may be found in sunflower, and their presence can be influenced by factors such as fatty acid synthesis inhibition researchgate.net. Carotenoids, along with other phytochemicals like tocopherols and phenols, are part of the valuable components in sunflower oil that provide beneficial effects nih.gov.

Phenolic Acids and Other Lipophilic Bioactive Metabolites Associated with Sunflower Lipids

Sunflower oil contains various phenolic acids and other lipophilic bioactive metabolites that contribute to its antioxidant properties. Vanillic acid (6.9 μ g/100 g oil) and caffeic acid (4.9 μ g/100 g oil) are identified as two major polyphenols in sunflower oil ocl-journal.org. Smaller amounts of p-hydroxybenzoic acid, p-coumaric acid, ferulic acid, and sinapic acid are also present, each around 1.5 μ g/100 g ocl-journal.org. These phenolic compounds have been extensively studied for their antioxidant and neuroprotective properties ocl-journal.org. Their natural association with membrane assemblies, such as digalactosyldiacylglycerols, can enhance their stability to oxidation researchgate.net. Other lipophilic metabolites include those found in extracellular fluids of imbibing sunflower seeds, such as phosphatidic acid (PA) and phosphatidylinositol (PI), which are major phospholipids and are modulated by hormonal treatments nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Triacylglycerol (TAG)15701
Linoleic acid5280450
Oleic acid445639
Palmitic acid985
Stearic acid5281
Monogalactosyldiacylglycerol (MGDG)71360068
Digalactosyldiacylglycerol (DGDG)71360069
Sulfoquinovosyldiacylglycerol (SQDG)5363406
Phosphatidylglycerol (PG)92176
Phosphatidylcholine (PC)92175
Phosphatidylethanolamine (PE)92177
Phosphatidylinositol (PI)441018
Phosphatidic acid (PA)5280854
Tocopherol (Vitamin E)14066
Alpha-tocopherol14066
Beta-tocopherol92095
Gamma-tocopherol92096
Delta-tocopherol92094
Tocotrienol5358057
Beta-sitosterol222284
Campesterol14140
Stigmasterol5280794
Squalene63234
Lutein5281243
Beta-carotene5280489
Vanillic acid8468
Caffeic acid689043
p-Hydroxybenzoic acid135
p-Coumaric acid637375
Ferulic acid445858
Sinapic acid637775
Diacylglycerol (DAG)10427
Free fatty acids (FFA)445639 (example for oleic acid)
Lysophosphatidylcholine (LPC)92178
Lysophosphatidylethanolamine (LPE)71360067
Lysophosphatidylglycerol (LPG)71360070
Phosphatidylinositol 4-phosphate (PI4P)5363204
Helianyl octanoateN/A (specific to sunflower, often not in PubChem)
SulfolipidsN/A (general class, SQDG is a specific type)
Tocopherols14066 (alpha-tocopherol is a specific type)
PhytosterolsN/A (general class, beta-sitosterol is a specific type)
TriterpenoidsN/A (general class, squalene is a specific type)
CarotenoidsN/A (general class, lutein is a specific type)
Phenolic acidsN/A (general class, vanillic acid is a specific type)

Note: For general classes like "Tocopherols" or "Phytosterols," a specific example CID is provided where a general CID is not applicable or universally agreed upon in PubChem. "N/A" indicates that the term is a general class or a very specific compound not easily found as a single CID for PubChem.

Interactive Data Table: Major Fatty Acid Composition of Sunflower Oil (Example Data)

Fatty AcidTypical Range (%) wikipedia.orgnih.govbio-conferences.orgHigh-Linoleic Type (%) wikipedia.orgHigh-Oleic Type (%) wikipedia.org
Oleic Acid14-87.683082
Linoleic Acid3.44-7559-
Palmitic Acid4.20-6.825-
Stearic Acid2.06-66-

Interactive Data Table: Phospholipid and Glycolipid Composition in Sunflower Seed and Chloroplast Membranes (Example Data)

Lipid ClassSunflower Seed (Approx. %) researchgate.netSunflower Chloroplast Membrane (Approx. %) core.ac.uknih.gov
Phosphatidylcholine (PC)Most abundant phospholipidLow
Phosphatidylethanolamine (PE)-4% (in leaves)
Phosphatidylinositol (PI)--
Phosphatidic Acid (PA)Major phospholipid in extracellular fluids nih.gov7% (in leaves)
Monogalactosyldiacylglycerol (MGDG)-~50%
Digalactosyldiacylglycerol (DGDG)-~26%
Sulfoquinovosyldiacylglycerol (SQDG)-<6%
Phosphatidylglycerol (PG)-Present

Interactive Data Table: Major Phenolic Acids in Sunflower Oil (Example Data)

Phenolic AcidConcentration (μ g/100 g oil) ocl-journal.org
Vanillic acid6.9
Caffeic acid4.9
p-Hydroxybenzoic acid~1.5
p-Coumaric acid~1.5
Ferulic acid~1.5
Sinapic acid~1.5

Biosynthesis and Metabolic Regulation of Sunflower Lipids

De Novo Fatty Acid Synthesis in Sunflower Plastids

De novo fatty acid biosynthesis in sunflower primarily occurs within the plastids, providing the foundational acyl chains for various lipids, including those destined for storage as TAGs mdpi.comocl-journal.orgnih.govcsic.es. This pathway involves a series of condensation, reduction, and dehydration reactions facilitated by the fatty acid synthase (FAS) complex mdpi.comnih.gov. The initial substrate for this synthesis, acetyl-CoA, is largely generated from pyruvate (B1213749) by the plastidial pyruvate dehydrogenase complex (PDH) csic.esnih.gov.

Enzymatic Pathways and Regulatory Control of Saturated Fatty Acid Production (e.g., Acyl-ACP Thioesterases, Beta-Ketoacyl-ACP Synthases)

The committed step in fatty acid synthesis is catalyzed by acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, an essential two-carbon donor for chain elongation mdpi.comnih.govmdpi.com. The malonyl group is then transferred to an acyl-carrier protein (ACP) to form malonyl-ACP mdpi.com. The FAS complex, a multi-enzyme system, then sequentially adds two-carbon units to the growing acyl chain. Key enzymes within this complex include:

3-Ketoacyl-ACP Synthases (KAS): KAS enzymes catalyze the condensation reactions. KASIII initiates the process by combining acetyl-CoA and malonyl-ACP to form a four-carbon acyl-ACP (4:0-ACP). KASI and KASII are involved in subsequent elongation steps. In sunflower, KASIII, KASI, and KASII genes show up-regulated expression during early seed development mdpi.comnih.gov.

β-Ketoacyl-ACP Reductase (KAR), β-Hydroxyacyl-ACP Dehydratase (HAD), and Enoyl-ACP Reductase (ENR): These enzymes perform the reduction and dehydration steps necessary for fatty acid elongation mdpi.comnih.gov. Two KAR genes, HaKAR1 and HaKAR2, have been identified in sunflower, showing maximal expression in developing cotyledons at the onset of oil synthesis researchgate.net.

The termination of de novo fatty acid synthesis in plastids is primarily mediated by Acyl-ACP Thioesterases (FAT) , which hydrolyze the thioester bond of acyl-ACPs, releasing free fatty acids and free holo-ACP mdpi.comnih.govnih.govnih.govfrontiersin.orgcsic.es. These enzymes play a crucial role in determining the chain length and saturation profile of the fatty acids exported from plastids csic.es. In sunflower, two main types are characterized:

FatA: Exhibits high specificity towards oleoyl-ACP (C18:1-ACP), which is the precursor for most unsaturated C18 to C22 fatty acids found in oilseeds nih.govcsic.es. Sunflower FatA is particularly important for oil deposition and the final oil composition, given sunflower oil's richness in unsaturated fatty acids derived from oleate (B1233923) frontiersin.org.

FatB: Generally displays higher specificity towards saturated acyl-ACPs, such as palmitoyl-ACP (C16:0-ACP) and stearoyl-ACP (C18:0-ACP) nih.govcsic.es.

Regulatory control over saturated fatty acid production is intricate. The WRINKLED1 (WRI1) transcription factor, an AP2/ERF family member, is a key regulator in sunflower, coordinating the expression of genes involved in plastidial fatty acid synthesis, including components of the pyruvate dehydrogenase complex, ACC, ACPs, FAS complex enzymes (like KASIII, KASI, KAR), and FATA1 mdpi.commdpi.com. This regulation establishes a "push and pull" strategy that directs oleic acid synthesis and its subsequent export to the cytosol mdpi.com. The efficiency of saturated acyl-ACP thioesterase alleles can influence saturated fatty acid accumulation, especially when the main pathway enzymes are less efficient nih.gov.

Unsaturated Fatty Acid Desaturation (e.g., Oleate Desaturase Activity)

The introduction of double bonds into fatty acids, a process known as desaturation, is critical for determining the oil's fluidity and nutritional quality. In sunflower, this occurs in both the plastids and the endoplasmic reticulum mdpi.comocl-journal.org.

Stearoyl-ACP Desaturase (SAD): This enzyme, present in the plastids, catalyzes the first desaturation step, converting stearoyl-ACP (18:0-ACP) into oleoyl-ACP (18:1-ACP) mdpi.comnih.govmdpi.comresearchgate.netisasunflower.orgoup.com. SAD is crucial for the de novo production of unsaturated fatty acids within the plastid mdpi.com.

Fatty Acid Desaturases (FADs): Subsequent desaturations occur in the plastids and the ER.

Plastidial Desaturases: FAD6 introduces a double bond at the Δ12 position of oleic acid (18:1), converting it to linoleic acid (18:2). FAD7/FAD8 further desaturate linoleic acid at the Δ15 position to produce alpha-linolenic acid (18:3, ALA), using ferredoxin as the electron donor mdpi.com.

Microsomal Desaturases (ER-localized):

Oleate Desaturase (FAD2): This enzyme, specifically FAD2-1 and FAD2-2 in sunflower, converts oleoyl-phosphatidylcholine (PC) to linoleoyl-PC ocl-journal.orgnih.govisasunflower.orgoup.comnih.govpsu.edu. The FAD2-1 gene is strongly expressed in developing seeds and plays a major role in converting oleic acid to linoleic acid within storage lipids psu.edu. FAD2 activity is significantly influenced by environmental factors, particularly temperature and oxygen availability. Lower temperatures and higher oxygen concentrations tend to enhance FAD2 activity, leading to increased linoleic acid content in sunflower oil oup.comnih.gov.

Linoleate Desaturase (FAD3): FAD3 further desaturates linoleoyl-PC to alpha-linolenoyl-PC mdpi.comisasunflower.orgpsu.edu.

The composition of mature sunflower embryo oil often shows a high percentage of unsaturated fatty acids, with linoleic acid and oleic acid being the predominant forms. For instance, in one study, the oil composition of sunflower cultivar 'T302' consisted of 86.61% unsaturated fatty acids, primarily linoleic acid (48.47%) and oleic acid (37.25%). Saturated fatty acids accounted for 13.39%, with palmitic acid (7.46%) and stearic acid (5.04%) being the most abundant mdpi.com. This highlights the significant activity of desaturases in sunflower lipid metabolism.

Table 1: Typical Fatty Acid Composition in Sunflower Seed Oil mdpi.com

Fatty AcidShorthandPercentage (%)
Linoleic AcidC18:244–75
Oleic AcidC18:114–43
Palmitic AcidC16:0~7.46
Stearic AcidC18:0~5.04
Other Unsaturated FAs-Minor amounts
Other Saturated FAs-Trace amounts

Triacylglycerol (TAG) Assembly Pathways in Sunflower Endoplasmic Reticulum

Once fatty acids are synthesized in the plastids, they are exported to the ER, where they undergo further modification and assembly into triacylglycerols (TAGs), the primary storage lipids in sunflower seeds mdpi.comocl-journal.orgnih.govaocs.org. TAGs serve as a compact energy and carbon reserve crucial for seedling development researchgate.netaocs.org. TAG biosynthesis in the ER proceeds via two main pathways: acyl-CoA-dependent and acyl-CoA-independent mdpi.comocl-journal.orgnih.gov.

Acyl-CoA-Dependent Pathways (Kennedy Pathway)

The acyl-CoA-dependent pathway, often referred to as the Kennedy pathway, is the most common route for TAG synthesis in oilseeds ocl-journal.orgaocs.orgoup.comfrontiersin.orgresearchgate.net. This pathway utilizes acyl-CoAs as substrates to sequentially acylate a glycerol-3-phosphate (G3P) backbone. The steps involved are:

Acyl-CoA Formation: Free fatty acids released from the plastids are converted into fatty acyl-CoAs by Long-Chain Acyl-CoA Synthetases (LACS) , primarily at the outer plastid envelope and the ER mdpi.comocl-journal.orgnih.govcsic.escsic.es. LACS enzymes activate free fatty acids by esterifying them to coenzyme A, a crucial step for their incorporation into glycerolipids csic.escsic.es. In sunflower, several LACS isoforms (e.g., LACS7, LACS9) exhibit differential expression patterns during seed development, suggesting varied substrate specificities and roles in acyl-CoA synthesis and translocation mdpi.com.

Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the acylation of G3P at the sn-1 position to form lysophosphatidic acid (LPA) mdpi.comocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.net. This step is sometimes considered rate-limiting in TAG synthesis due to GPAT's relatively low specific activity libretexts.org.

Lysophosphatidic Acid Acyltransferase (LPAAT): Adds an acyl group to the sn-2 position of LPA, yielding phosphatidic acid (PA) mdpi.comocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.net.

Phosphatidic Acid Phosphatase (PAP): Removes the phosphate (B84403) group from PA to produce diacylglycerol (DAG) mdpi.comocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.net. DAG serves as a critical branch point between neutral and membrane lipid biosynthesis oup.com.

Diacylglycerol Acyltransferase (DGAT): Catalyzes the final and often rate-limiting step in the Kennedy pathway, transferring an acyl group from acyl-CoA to the sn-3 position of DAG, leading to the formation of TAG mdpi.comresearchgate.netocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.netlibretexts.org. In sunflower, three DGAT isoforms have been identified: DGAT1, DGAT2, and DGAT3. DGAT1 and DGAT2 are membrane-bound enzymes located in the ER, while DGAT3 is a soluble cytosolic enzyme mdpi.comocl-journal.orgnih.gov. Studies in sunflower show that DGAT2 and DGAT3 isoforms have high expression levels during seed maturation mdpi.com. DGAT is recognized as a critical enzyme in regulating both the amount and type of fatty acids incorporated into storage TAGs mdpi.com.

Table 2: Key Enzymes in Sunflower Lipid Biosynthesis and Their Localization

Enzyme/ComplexLocationPrimary Function
Pyruvate Dehydrogenase Complex (PDH)PlastidGenerates acetyl-CoA from pyruvate csic.esnih.gov
Acetyl-CoA Carboxylase (ACC)PlastidCatalyzes the first committed step of FA synthesis, forming malonyl-CoA mdpi.comnih.govmdpi.com
3-Ketoacyl-ACP Synthases (KAS)PlastidCondensation reactions in FA chain elongation mdpi.comnih.govmdpi.com
Acyl-ACP Thioesterases (FAT A/B)PlastidHydrolyzes acyl-ACPs, releasing free fatty acids for export mdpi.comnih.govnih.govfrontiersin.orgcsic.es
Stearoyl-ACP Desaturase (SAD)PlastidDesaturates stearoyl-ACP to oleoyl-ACP mdpi.comnih.govmdpi.comresearchgate.netisasunflower.org
FAD6PlastidDesaturates oleic acid to linoleic acid on plastidial glycerolipids mdpi.com
FAD7/FAD8PlastidDesaturates linoleic acid to alpha-linolenic acid on plastidial glycerolipids mdpi.com
Long-Chain Acyl-CoA Synthetases (LACS)Plastid envelope / ERConverts free fatty acids to acyl-CoAs mdpi.comocl-journal.orgnih.govcsic.escsic.es
Glycerol-3-Phosphate Acyltransferase (GPAT)ERAcylates G3P at sn-1 position to form lysophosphatidic acid mdpi.comocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.net
Lysophosphatidic Acid Acyltransferase (LPAAT)ERAcylates LPA at sn-2 position to form phosphatidic acid mdpi.comocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.net
Phosphatidic Acid Phosphatase (PAP)ERDephosphorylates PA to form diacylglycerol mdpi.comocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.net
Diacylglycerol Acyltransferase (DGAT)ER/CytosolCatalyzes the final step of TAG synthesis from DAG and acyl-CoA mdpi.comocl-journal.orgnih.govoup.comfrontiersin.orgresearchgate.net
Phospholipid:Diacylglycerol Acyltransferase (PDAT)ERCatalyzes acyl-CoA-independent TAG synthesis from PC and DAG mdpi.comocl-journal.orgnih.govoup.comresearchgate.netocl-journal.orgoup.com
FAD2ERDesaturates oleoyl-PC to linoleoyl-PC ocl-journal.orgnih.govisasunflower.orgnih.govpsu.edu
FAD3ERDesaturates linoleoyl-PC to alpha-linolenoyl-PC mdpi.comisasunflower.orgpsu.edu
Fatty Acid Elongases (FAE)ERElongates C18 fatty acids to very long chain fatty acids aocs.orgacs.orgnih.govcsic.es

Acyl-CoA-Independent Pathways and Lipid Trafficking

In addition to the Kennedy pathway, sunflower also employs acyl-CoA-independent pathways for TAG synthesis, highlighting the complex metabolic network involved mdpi.comocl-journal.orgnih.govoup.com.

Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme catalyzes the transfer of an acyl group from phosphatidylcholine (PC) to DAG, forming TAG and lysophosphatidylcholine (B164491) (lyso-PC) mdpi.comocl-journal.orgnih.govoup.comresearchgate.netocl-journal.orgoup.com. PC is a central hub in plant lipid metabolism, serving as a substrate for fatty acid desaturation and a source of lipid precursors oup.com. The lyso-PC product can then be reacylated to PC by Lysophosphatidylcholine acyltransferase (LPCAT) in the acyl editing cycle, which can also contribute to the acyl-CoA pool oup.comocl-journal.org. In sunflower, PDAT2 has shown significantly higher expression levels than DGAT isoforms at early stages of oil accumulation, suggesting a critical role in this period mdpi.com.

Lipid Trafficking: After their synthesis in plastids, long-chain free fatty acids (C16-C18) are exported to the ER for further elongation, modification, and lipid assembly mdpi.comnih.gov. This transport often involves Long-Chain Acyl-CoA Synthetases (LACS) which convert free fatty acids to acyl-CoAs for efficient movement mdpi.comocl-journal.orgnih.govcsic.es. Acyl-CoA binding proteins (ACBPs) are also implicated in the transport and trafficking of acyl-CoAs, playing an essential role in delivering acyl chains to the ER for glycerolipid synthesis ocl-journal.orgocl-journal.org. For example, in soybean, specific ACBP genes showed elevated expression during seed development ocl-journal.org.

Elongation of Fatty Acids to Very Long Chain Fatty Acids in Sunflower

While the primary fatty acids synthesized are typically C16 and C18, sunflower seeds also produce small amounts of very long chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more acs.orgnih.gov. These VLCFAs, such as arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0), typically account for 1-3% of the saturated fatty acids in sunflower kernels acs.orgnih.gov.

The synthesis of VLCFAs occurs in the endoplasmic reticulum and involves a dissociated enzyme complex known as the fatty acid elongase (FAE) system aocs.orgacs.orgnih.govcsic.es. This system extends pre-existing acyl-CoA precursors (e.g., 18:0-CoA) through successive two-carbon elongation cycles acs.orgnih.govcsic.es. The process is highly dependent on NADPH equivalents acs.org.

Key condensing enzymes responsible for VLCFA synthesis in sunflower kernels are:

β-Ketoacyl-CoA Synthase-I (KCS-I): Shows a preference for 20:0-CoA as a substrate, elongating it to longer chains acs.orgnih.gov.

β-Ketoacyl-CoA Synthase-II (KCS-II): More efficiently elongates 18:0-CoA acs.orgnih.gov.

These elongases contribute to the diversity of the fatty acid profile in sunflower lipids, although VLCFAs constitute a minor proportion of the total oil content.

Dynamics of Glycerolipid Remodeling and Acyl Editing in Sunflower Seeds

Glycerolipid remodeling and acyl editing are crucial processes in shaping the final fatty acid composition of storage lipids, particularly triacylglycerols (TAGs), in sunflower seeds. While de novo fatty acid synthesis occurs in the plastids, the subsequent assembly of TAGs and the modification of their acyl chains largely take place in the endoplasmic reticulum (ER) csic.esfrontiersin.org.

The primary pathway for TAG synthesis is the acyl-CoA-dependent Kennedy pathway, where acyl-CoAs are sequentially incorporated into a glycerol-3-phosphate backbone through the action of glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT) mdpi.comocl-journal.orgfrontiersin.org. DGAT is considered a key enzyme in the conversion of diacylglycerol (DAG) to TAG and is thought to be the rate-limiting enzyme in plant storage lipid accumulation mdpi.comocl-journal.org.

Beyond the Kennedy pathway, acyl editing plays a significant role in the modification of acyl chains, particularly on phosphatidylcholine (PC), a major membrane phospholipid. This process involves the removal and re-esterification of fatty acids from the sn-2 position of PC csic.esnih.gov. Lysophosphatidylcholine acyltransferase (LPCAT) is a key enzyme in the Lands cycle, facilitating acyl exchange between PC and the acyl-CoA pool nih.govnih.gov. This combined forward and reverse reaction catalyzed by LPCATs allows for the redistribution of polyunsaturated fatty acids (PUFAs) from PC to other glycerolipids, including reserve TAGs, thereby enriching the TAGs with PUFAs nih.govnih.gov. Research suggests that the total flux for PC acyl editing, which includes both nascent and preexisting fatty acids, can be 1.5 to 5 times greater than the flux of fatty acid synthesis, highlighting its substantial contribution to the acyl-CoA pool researchgate.net. This recycled acyl group pool (including 16:0, 18:1, 18:2, and 18:3) provides most of the acyl chains for de novo glycerol-3-phosphate acylation researchgate.net.

Furthermore, studies indicate kinetically distinct DAG pools, with DAG used for TAG synthesis primarily derived from PC, while newly synthesized DAG is mostly utilized for PC synthesis researchgate.net. Acyl-CoA-binding proteins (ACBPs), such as HaACBP6 in sunflower, play a role in binding acyl-CoA esters and phospholipids (B1166683), influencing their interaction with other proteins and structures, and contributing to sunflower oil synthesis csic.esresearchgate.net. HaACBP6 exhibits high affinity for palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA, but a lower affinity for linoleoyl-CoA, correlating with the higher abundance of oleoyl-CoA in the sunflower acyl-CoA pool csic.esresearchgate.net.

Enzyme/ProteinFunction in Glycerolipid Remodeling/Acyl EditingKey Role in Sunflower SeedsRelevant Fatty Acids/Substrates
Glycerol-3-phosphate acyltransferase (GPAT)Initiates Kennedy pathway by acylating glycerol-3-phosphate. mdpi.comocl-journal.orgFirst step in acyl-CoA-dependent TAG synthesis. mdpi.comocl-journal.orgAcyl-CoAs, Glycerol-3-phosphate mdpi.comocl-journal.org
Lysophosphatidic acid acyltransferase (LPAAT)Acylates lysophosphatidic acid in Kennedy pathway. mdpi.comocl-journal.orgSecond step in acyl-CoA-dependent TAG synthesis. mdpi.comocl-journal.orgAcyl-CoAs, Lysophosphatidic acid mdpi.comocl-journal.org
Phosphatidic acid phosphatase (PAP)Removes phosphate from phosphatidic acid to form DAG. mdpi.comocl-journal.orgPrecursor for DGAT-mediated TAG synthesis. mdpi.comocl-journal.orgPhosphatidic acid mdpi.comocl-journal.org
Diacylglycerol acyltransferase (DGAT)Catalyzes transfer of acyl group to DAG, forming TAG. mdpi.comocl-journal.orgRate-limiting enzyme for storage lipid accumulation. mdpi.comocl-journal.orgAcyl-CoAs, Diacylglycerol (DAG) mdpi.comocl-journal.org
Phospholipid:diacylglycerol acyltransferase (PDAT)Transfers acyl group from PC to DAG, forming TAG (acyl-CoA-independent pathway). mdpi.comfrontiersin.orgAlternative pathway for TAG synthesis. mdpi.comfrontiersin.orgPhosphatidylcholine (PC), Diacylglycerol (DAG) mdpi.comfrontiersin.org
Lysophosphatidylcholine acyltransferase (LPCAT)Catalyzes acyl exchange between PC and acyl-CoA pools. nih.govnih.govCrucial for enriching TAGs with PUFAs through acyl editing. nih.govnih.govLysophosphatidylcholine (LPC), Phosphatidylcholine (PC), Acyl-CoAs (unsaturated preferred) nih.govnih.gov
Acyl-CoA-binding proteins (ACBPs, e.g., HaACBP6)Bind acyl-CoA esters and phospholipids, influencing their interaction. csic.esresearchgate.netInvolved in interaction between PC and acyl-CoA pool, affects oil synthesis. csic.esresearchgate.netPalmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA, Phosphatidylcholine (PC) csic.esresearchgate.net

Interrelationship Between Carbohydrate Metabolism and Lipid Biosynthesis in Developing Sunflower Seeds

The synthesis and accumulation of lipids in developing sunflower seeds are intimately linked to carbohydrate metabolism, as carbohydrates serve as the primary carbon source and provide the necessary energy (ATP) and reducing power (NADPH) for fatty acid biosynthesis and subsequent triacylglycerol (TAG) assembly researchgate.netfrontiersin.org. Sucrose (B13894), transported from the mother plant's leaves, is the main carbohydrate supplied to developing sunflower embryos researchgate.netfrontiersin.org.

Once in the seed, sucrose is converted into various metabolic intermediates that feed into lipid biosynthesis. Early in seed development (around 5 DAF), sucrose is cleaved by invertase, and its derivatives contribute to an initial increase in starch content capes.gov.br. This starch acts as a transient reserve, subsequently mobilized for lipid biosynthesis capes.gov.br. The activities of enzymes like sucrose-UDP glucosyl transferase and α-amylase are parallel to starch accumulation, supporting this transient storage capes.gov.br.

The carbon flow from carbohydrates to fatty acids involves glycolysis, which provides pyruvate, a crucial precursor for acetyl-CoA synthesis in the plastids frontiersin.orgnih.gov. The pyruvate dehydrogenase complex (PDH), located in both mitochondria and plastids, catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-CoA, the initiating substrate for de novo fatty acid biosynthesis frontiersin.orgnih.govcsic.esresearchgate.netfrontiersin.org. While cytosolic glycolysis contributes phosphoenolpyruvate (B93156) (PEP), which can be transported into the plastid via the phosphoenolpyruvate/phosphate translocator (PPT), plastidial pyruvate kinase converts PEP to pyruvate within the plastid frontiersin.orgcsic.es. Studies in Arabidopsis suggest that plastidial fatty acid biosynthesis largely depends on the import of cytosolic PEP into the plastid by PPT during seed development frontiersin.org. In sunflower embryos, crude extracts show increased enolase (ENO) activity, primarily cytosolic, during oil deposition, suggesting that PEP generated in the cytosol largely supports oil accumulation csic.es.

Furthermore, the oxidative pentose (B10789219) phosphate pathway (OPPP), fueled by glucose-6-phosphate (G6P), is a significant source of NADPH, which is essential for fatty acid synthesis csic.esnih.gov. G6P can be imported into the plastid to enter the OPPP csic.esnih.gov. Enzyme activities such as 6-phosphogluconate dehydrogenase, NADP+-malic enzyme, isocitrate dehydrogenase, and succinate (B1194679) dehydrogenase, which furnish NADPH and ATP, show maximal activity around 15 DAF, coinciding with the phase of active lipid synthesis in sunflower seeds researchgate.netcapes.gov.br.

The interrelationship is further highlighted by studies indicating a tradeoff between lipid and starch accumulation in oilseed crops oup.com. As lipid content increases, plastidic fatty acid synthesis and glycolytic flux concomitantly rise, while glycolytic intermediates may decrease oup.com. This suggests a finely tuned metabolic control, likely involving allosteric feedback regulation, rather than solely changes at the proteome level oup.com.

Carbohydrate/MetaboliteRole in Lipid BiosynthesisAssociated Pathways/EnzymesKey Findings in Sunflower Seeds
SucroseMain carbon source for developing embryos. researchgate.netfrontiersin.orgSucrose cleavage by invertase; transport. capes.gov.brresearchgate.netRapid decline as oil accumulates; transiently stored as starch. capes.gov.brresearchgate.net
StarchTransient carbon reserve. capes.gov.brMobilized by β-amylase. capes.gov.brAccumulates early (5-15 DAF), then decreases as lipids synthesize. capes.gov.br
PyruvatePrecursor for acetyl-CoA. frontiersin.orgnih.govPlastidial pyruvate kinase, pyruvate dehydrogenase complex (PDH). frontiersin.orgnih.govcsic.esfrontiersin.orgConverted to acetyl-CoA in plastids for de novo fatty acid synthesis. frontiersin.orgnih.govcsic.esfrontiersin.org
Phosphoenolpyruvate (PEP)Cytosolic precursor for plastidial pyruvate. frontiersin.orgcsic.esPhosphoenolpyruvate/phosphate translocator (PPT). frontiersin.orgImported into plastids, then converted to pyruvate. frontiersin.org
Glucose-6-phosphate (G6P)Feeds oxidative pentose phosphate pathway for NADPH. csic.esnih.govOxidative Pentose Phosphate Pathway (OPPP). csic.esnih.govProvides reducing equivalents for fatty acid synthesis. csic.esnih.gov
NADPH and ATPEssential for fatty acid synthesis and TAG assembly. researchgate.netfrontiersin.orgcapes.gov.br6-phosphogluconate dehydrogenase, NADP+-malic enzyme, isocitrate dehydrogenase, succinate dehydrogenase. researchgate.netcapes.gov.brMaximal activity of associated enzymes at peak lipid synthesis (15 DAF). researchgate.netcapes.gov.br

Transcriptional and Post-Transcriptional Regulation of Sunflower Lipid Metabolism

The intricate process of lipid biosynthesis in sunflower seeds is tightly controlled by both transcriptional and post-transcriptional regulatory mechanisms, ensuring efficient accumulation of storage oils mdpi.commdpi.com.

Transcriptional Regulation: A key master regulator of triacylglycerol (TAG) biosynthesis at the transcriptional level is the WRINKLED1 (WRI1) transcription factor nih.govbiorxiv.org. WRI1, an APETALA2 (AP2) type transcription factor, acts by binding to the AW box consensus sequence (CNTNG(N)7CG) found in the promoters of its target genes nih.govmdpi.combiorxiv.org. In sunflower, the HaWRI1 gene is highly expressed in developing seeds, and its transient overexpression has been shown to stimulate substantial oil accumulation researchgate.netmdpi.com.

Sunflower WRI1 targets genes encoding various enzymes involved in late glycolysis and plastidial fatty acid synthesis nih.govmdpi.combiorxiv.org. These targets include components of the pyruvate dehydrogenase complex, the α-CT and BCCP genes of the acetyl-CoA carboxylase complex, acyl carrier proteins (ACPs), and key enzymes of the fatty acid synthase complex (KASIII, KASI, KAR), along with the FATA1 gene nih.govbiorxiv.org. This coordinated regulation by WRI1 establishes a "push and pull" strategy, driving oleic acid synthesis for its export into the cytosol nih.govbiorxiv.org.

Other important transcription factors identified as regulating TAG synthesis during sunflower seed maturation include LEAFY COTYLEDON1 (LEC1), FUSCA3 (FUS3), and ABSCISIC ACID INSENSITIVE3 (ABI3) mdpi.comresearchgate.netnih.gov. HaLEC1 and HaFUS3 exhibit high expression levels in developing sunflower seeds, similar to HaWRI1, suggesting their role in transcriptionally controlling HaWRI1 and thus influencing fatty acid biosynthesis nih.govmdpi.compakbs.org. The AP2/ERF family of transcription factors, to which WRI1 belongs, plays a significant role in sunflower seed development and metabolism pakbs.org.

Differential expression analysis using RNA sequencing (RNA-seq) has identified numerous differentially expressed genes (DEGs) associated with lipid metabolism at various developmental stages of sunflower seeds mdpi.comresearchgate.netnih.gov. For instance, genes involved in de novo fatty acid biosynthesis, such as components of the plastidial fatty acid synthase (FAS) complex (ACC, ENR, MCAT, HAD, FATA, KASI, KASII, KASIII), show significant upregulation during early seed development (10–17 DAF) mdpi.com.

Post-Transcriptional Regulation: Beyond transcriptional control, post-transcriptional mechanisms also regulate lipid metabolism in sunflower. The expression of fatty acid desaturase (FAD) genes, which are crucial for synthesizing unsaturated fatty acids like oleic acid (OA) and linoleic acid (LA), is subject to tight spatio-temporal regulation and largely controlled at the post-transcriptional level mdpi.commdpi.comresearchgate.net. For example, FAD2 is a key enzyme converting OA to LA, and its expression level shows a strong negative correlation with final OA content and a positive correlation with LA content during seed embryo development mdpi.com.

Studies have also indicated a possible post-translational regulatory mechanism for cytosolic phosphoglucose (B3042753) isomerase (cPGI), an enzyme involved in providing reducing power for lipid biosynthesis in developing sunflower seeds nih.gov. This suggests that enzyme activity can be modulated after protein synthesis.

Furthermore, research on lipoyl synthases (HaLIP1p1 and HaLIP1p2), enzymes involved in lipoic acid biosynthesis (a co-factor for the pyruvate dehydrogenase complex), revealed a redistribution of glycerolipid species in transgenic Arabidopsis plants overexpressing these sunflower genes nih.govcsic.esresearchgate.net. This remodeling, characterized by increased phosphatidylethanolamine (B1630911) (PE) content and a decrease in diacylglycerols (DAG) and phosphatidylcholine (PC), might be explained by depletion of the S-adenosylmethionine (SAM) co-factor, which affects PC synthesis nih.govcsic.esresearchgate.net. This highlights how the regulation of co-factors can indirectly influence glycerolipid composition.

Finally, some studies suggest that the fatty acid composition of certain phospholipids, like sphingomyelin, can be strictly regulated, and this regulation may be linked to the transcriptional control of enzymes involved in their de novo synthesis dellait.com.

Regulatory MechanismKey Regulators/Genes/EnzymesImpact on Lipid MetabolismSpecific Findings/Examples in Sunflower
Transcriptional RegulationWRINKLED1 (WRI1) (HaWRI1) mdpi.combiorxiv.orgMaster regulator of TAG biosynthesis, controls carbon flux from sugars to oils. nih.govmdpi.combiorxiv.orgBinds to AW box in promoters of genes for late glycolysis and plastidial FA synthesis (e.g., PDH, ACC, FAS complex enzymes, FATA1). Highly expressed in developing seeds. nih.govmdpi.combiorxiv.org
Transcriptional RegulationLEAFY COTYLEDON1 (LEC1) (HaLEC1) mdpi.comresearchgate.netRegulates embryo development and fatty acid biosynthesis, likely synergistically with WRI1 and ABI3. mdpi.comnih.govHigh expression in developing sunflower seeds. nih.govmdpi.compakbs.org
Transcriptional RegulationFUSCA3 (FUS3) (HaFUS3) mdpi.comresearchgate.netAssociated with embryo maturation and oil biosynthesis. mdpi.comresearchgate.netHigh expression in developing sunflower seeds; expression patterns mirror WRI1. nih.govmdpi.compakbs.org
Transcriptional RegulationABSCISIC ACID INSENSITIVE3 (ABI3) mdpi.comresearchgate.netRegulates TAG synthesis during seed maturation. mdpi.comresearchgate.netnih.govIdentified as a candidate transcription factor. mdpi.comresearchgate.netnih.gov
Post-Transcriptional RegulationFatty Acid Desaturases (FADs), e.g., FAD2 mdpi.commdpi.comCrucial for synthesizing unsaturated fatty acids (OA to LA conversion). mdpi.commdpi.comExpression tightly spatio-temporally regulated; FAD2 negatively correlated with OA, positively with LA. mdpi.com
Post-Translational RegulationCytosolic Phosphoglucose Isomerase (cPGI) nih.govProvides reducing power for lipid biosynthesis. nih.govEvidence points to possible post-translational regulation of its activity during seed development. nih.gov
Co-factor AvailabilityS-adenosylmethionine (SAM) nih.govcsic.esIndirectly influences glycerolipid remodeling. nih.govcsic.esresearchgate.netDepletion of SAM due to overexpression of lipoyl synthases can lead to glycerolipid redistribution (e.g., increased PE, decreased DAG and PC). nih.govcsic.esresearchgate.net

Genetic and Genomic Basis of Sunflower Lipid Variation

Genetic Determinants of Fatty Acid Content and Composition in Sunflower

Conventional sunflower oil's fatty acid profile is characterized by a high proportion of unsaturated fatty acids, particularly linoleic acid (44–75%) and oleic acid (14–43%) mdpi.com. The balance between these two major unsaturated fatty acids is often inversely related and is a critical determinant of oil quality and oxidative stability cdnsciencepub.comisasunflower.org. Genes encoding enzymes involved in unsaturated fatty acid synthesis are key determinants of sunflower oil's fatty acid composition mdpi.com.

Table 1: Typical Fatty Acid Composition in Conventional Sunflower Oil

Fatty AcidAbbreviationTypical Concentration (%) nih.govcdnsciencepub.com
Oleic AcidC18:116–43
Linoleic AcidC18:244–75
Palmitic AcidC16:0~6
Stearic AcidC18:0~5
Myristic AcidC14:0Minor
Myristoleic AcidC14:1Minor
Palmitoleic AcidC16:1Minor
Arachidic AcidC20:0Minor
Behenic AcidC22:0Minor

Quantitative Trait Loci (QTL) Mapping for Lipid Traits in Helianthus annuus

Quantitative Trait Loci (QTL) mapping has been instrumental in identifying genomic regions associated with oil content and fatty acid composition in sunflower. Early QTL mapping studies, initiated over two decades ago, identified several QTLs for oil content, confirming its quantitative nature and high heritability frontiersin.org. These QTLs accounted for 10% to 51% of the phenotypic variability frontiersin.org.

More specific studies have identified QTLs for individual fatty acids:

Seven QTLs have been identified that explain over 10% of the phenotypic variation for oleic acid, total oil, and linoleic acid content in sunflower mdpi.commdpi.com.

The major gene Ol, responsible for high oleic acid content, has been consistently mapped to linkage group (LG) 14 and is tightly linked to specific markers like HO_Fsp_b researchgate.netresearchgate.net.

Additional QTLs for oleic acid content have also been identified on LG8 and LG9 researchgate.net.

Two QTLs for oil content and two QTLs for linoleic acid content have also been mapped researchgate.net.

A study using Genotyping-By-Sequencing (GBS) based SNP maps confirmed that oleic acid content is controlled by one major effect locus, with varying dominant/recessive effects depending on the genetic crosses nih.govplos.org.

Genomic regions influencing the variation of rare fatty acids, such as docosanoic acid (C22:0), have been identified on chromosomes 3 and 14, explaining up to 34.5% of its total variation nih.gov.

Table 2: Key QTLs Identified for Sunflower Lipid Traits

TraitLinkage Group (LG)Phenotypic Variation Explained (%)Associated Genes/Markers (if specified)Source(s)
Total Oil ContentVarious10-51- frontiersin.org
Oleic Acid ContentLG14>10Ol gene, HO_Fsp_b marker researchgate.netresearchgate.net
Oleic Acid ContentLG8, LG9>10- researchgate.net
Linoleic Acid ContentVarious>10- mdpi.comresearchgate.netmdpi.com
Docosanoic Acid (C22:0)Chromosome 3, 14Up to 34.5- nih.gov

Genome-Wide Association Studies (GWAS) for Sunflower Lipidome Phenotypes

Genome-Wide Association Studies (GWAS), combined with high-throughput lipidome phenotyping, have significantly advanced the understanding of genetic variations linked to fatty acid content in sunflower seeds mdpi.comnih.govicgbio.ru. This approach aids in genome-based selection within breeding programs, accelerating the development of genotypes with desired fatty acid compositions nih.gov.

A large-scale GWAS involving 601 inbred sunflower lines and genotyping for 15,483 Single Nucleotide Polymorphisms (SNPs) identified significant genetic associations for eleven out of 23 analyzed fatty acids, including some minor ones not previously studied nih.govskoltech.ru. For instance, docosanoic acid (C22:0) showed the strongest association with 53 SNPs on chromosomes 3 and 14, accounting for 35.4% of its quantitative variation nih.gov. GWAS has also revealed significant genetic associations for the oleic-linoleic acid ratio nih.gov. The availability of a complete sunflower genome assembly has further facilitated large-scale GWAS, enabling the implementation of genomic selection icgbio.ruicgbio.ru.

Functional Characterization of Genes Encoding Key Enzymes in Sunflower Lipid Synthesis (e.g., WRINKLED1 (WRI1), Long-Chain Acyl-Coenzyme A Synthetases (LACSs), Stearoyl-ACP Desaturases (SADs))

Fatty acid biosynthesis in sunflowers involves a complex network of enzymes and genes. Many differentially expressed genes (DEGs) related to lipid metabolism have been identified in developing sunflower seeds mdpi.com. Key enzymes in this pathway include:

Stearoyl-ACP Desaturases (SADs / FAB2): SADs are soluble desaturases that play a crucial role in the de novo production of unsaturated fatty acids by converting saturated stearic acid (C18:0-ACP) to monounsaturated oleic acid (C18:1-ACP) mdpi.comtandfonline.comconicet.gov.arcsic.es. A decrease in SAD activity is the primary factor responsible for the high stearic phenotype in sunflower csic.es.

Fatty Acid Desaturases (FADs): These enzymes introduce double bonds into fatty acids.

FAD2: FAD2 enzymes are critical for regulating oleic acid levels mdpi.com. Specifically, FAD2-1 catalyzes the conversion of oleic acid to linoleic acid in sunflower mdpi.comresearchgate.netgenapp.bagenapp.ba. Its expression levels are highly negatively correlated with final oleic acid content and highly positively correlated with final linoleic acid content mdpi.com.

FAD3: This gene plays a crucial role in the conversion of oleic acid to linolenic acid mdpi.com.

Other FAD types (FAD4, FAD5, FAD6, FAD7, FAD8) are also involved, with FAD6, FAD7, and FAD8 typically localized in plastids, and FAD2 and FAD3 in the endoplasmic reticulum mdpi.comtandfonline.com.

Acyl-ACP Thioesterases (FATA/B): These enzymes are crucial for fatty acid modification and release from the plastid, where they are then converted to fatty acyl-CoA by Long-Chain Acyl-Coenzyme A Synthetases (LACS) for glycerolipid assembly in the endoplasmic reticulum mdpi.comcsic.es.

WRINKLED1 (WRI1), LEC1, FUS3, and ABI3: These are transcription factors identified as novel candidates that regulate triacylglycerol (TAG) synthesis during seed maturation mdpi.com.

Diacylglycerol acyltransferase (DGAT2) and Phosphatidylcholine:diacylglycerol acyltransferase (PDAT2): These enzymes are involved in triacylglycerol accumulation mdpi.com.

Seven out of eleven genes involved in fatty acid biosynthesis and metabolism in sunflower have shown evidence of selection at the nucleotide level, indicating their importance in crop evolution nih.gov.

Induced Mutagenesis and Marker-Assisted Selection for Altered Sunflower Lipid Profiles (e.g., High-Oleic, High-Stearic Genotypes)

Induced mutagenesis has been a highly successful strategy for creating significant genetic variability in the fatty acid composition of sunflower oil cdnsciencepub.combibliotekanauki.pl. This technique involves treating seeds with mutagens like gamma-rays, X-rays, dimethyl sulfate (B86663) (DMS), or ethyl methanesulfonate (B1217627) (EMS) to induce desirable mutations nih.govcdnsciencepub.comisasunflower.org.

Notable achievements through induced mutagenesis include:

High-Oleic Genotypes: The first significant breakthrough was the development of the "Pervenets" variety, which resulted from treating seeds with dimethyl sulfate and led to genotypes with over 90% oleic acid content nih.govcdnsciencepub.comisasunflower.orggenapp.baisasunflower.org. This high-oleic trait is primarily controlled by a single dominant gene, Ol, although modifying genes can also influence its expression cdnsciencepub.comisasunflower.org.

High-Palmitic Genotypes: Mutants with 25–30% palmitic acid have been obtained through gamma-ray and X-ray treatments nih.govcdnsciencepub.com.

High-Stearic Genotypes: Treating seeds with mutagenic sodium azide (B81097) has produced mutants with up to 35% stearic acid nih.govcdnsciencepub.com. Genetic studies suggest the high stearic trait is controlled by partially recessive alleles at two loci (Es1, Es2), with one mutation affecting a SAD gene csic.esd-nb.info.

High-Linoleic Genotypes: Mutants with over 80% linoleic acid have been generated using X-rays and ethyl methanesulfonate nih.govcdnsciencepub.com.

Table 3: Examples of Induced Mutants with Altered Fatty Acid Profiles

Target Fatty AcidMutagen(s)Resulting Content (%)Mutant Line/Variety (if specified)Source(s)
Oleic AcidDimethyl sulfate>90Pervenets nih.govcdnsciencepub.comisasunflower.org
Palmitic Acidγ-rays, X-rays25-30CAS-5, 275HP nih.govcdnsciencepub.comresearchgate.net
Palmitoleic AcidX-rays30- nih.govcdnsciencepub.com
Stearic AcidSodium azide14-35CAS-3, CAS-4, CAS-8, CAS-14 nih.govcdnsciencepub.comresearchgate.net
Linoleic AcidX-rays, Ethyl methanesulfonate>80- nih.govcdnsciencepub.comiaea.org

Marker-assisted selection (MAS) is increasingly used in sunflower breeding to speed up the selection of cultivars with desirable oil characteristics by utilizing genetic markers associated with specific oil phenotypes plos.orgicgbio.ru. For instance, markers linked to the Ol gene have been mapped to chromosome 14, aiding in the selection of high-oleic genotypes researchgate.net.

Advancements in Sunflower Lipid Trait Improvement through Genetic Engineering and Gene Editing

Biotechnology, including genetic engineering and gene editing, offers powerful tools to further enhance sunflower lipid traits and accelerate breeding efforts researchgate.netmdpi.com. These modern techniques complement conventional breeding by enabling precise modifications to the sunflower genome researchgate.net.

Genetic Engineering: Transgenic sunflowers have been developed with increased oil quality and quantity researchgate.net. Genetic modification of seed composition is considered a promising strategy to increase the supply of high-oleic commodity oils nih.gov. Efforts include modifying genes like FatA stearoyl-ACP thioesterase and SAD stearoyl-ACP desaturase to develop high stearic acid content oils ijcmas.com.

Gene Editing (CRISPR/Cas9): CRISPR/Cas9 technology has emerged as a revolutionary tool for site-directed mutagenesis, allowing for precise knocking down or modification of genes involved in fatty acid synthesis tandfonline.comnih.gov.

A prime target for gene editing in sunflower is the FAD2-1 gene. By knocking out FAD2-1, which converts oleic acid to linoleic acid, researchers can significantly increase oleic acid content genapp.bagenapp.ba. Studies have successfully utilized CRISPR/Cas9 systems to target FAD2-1 in low-oleic sunflower genotypes, demonstrating the potential to develop high-oleic sunflower varieties genapp.ba. This approach has also been successful in other oilseed crops, leading to elevated fatty acid content genapp.ba.

These advanced biotechnological tools, particularly CRISPR/Cas9, provide precise control over the fatty acid profile, enabling the development of sunflower varieties tailored for specific industrial and nutritional applications genapp.batandfonline.com.

Environmental and Agronomic Influences on Sunflower Lipids

Impact of Temperature Regimes on Sunflower Fatty Acid Desaturation and Profile

Temperature, particularly during seed development, profoundly affects the fatty acid composition of sunflower oil, primarily by altering the oleic/linoleic acid ratio scielo.brembrapa.brpublish.csiro.au. Higher temperatures during seed maturation lead to an increase in oleic acid and a corresponding decrease in linoleic acid percentages scielo.brtandfonline.comagrojournal.org. This is attributed to the temperature's effect on the enzyme oleate (B1233923) desaturase, which is responsible for converting oleic acid to linoleic acid; its activity is inhibited at temperatures above 20°C and repressed by high temperatures scielo.brembrapa.br. Conversely, colder environments stimulate oleate desaturase activity, resulting in higher linoleic acid content scielo.brresearchgate.net.

For instance, studies have shown that oleic acid content in conventional sunflower genotypes can exceed 70% under higher temperatures, with average increases of up to 35% for this fatty acid researchgate.net. Night temperature also plays a critical role, with higher night temperatures during grain-filling leading to higher oleic acid percentages tandfonline.comagrojournal.orgresearchgate.net. The period 19-26 days after anthesis (DAA) is particularly sensitive to heat stress regarding oil quality components, with constant high temperatures (≥35°C for seven consecutive days) significantly modifying fatty acid composition tandfonline.comresearchgate.net.

Table 1: Influence of Temperature on Key Fatty Acids in Sunflower Oil

Temperature Condition (during seed development)Oleic Acid (C18:1)Linoleic Acid (C18:2)Stearic Acid (C18:0)Palmitic Acid (C16:0)References
Warmer environments / Higher temperaturesIncreasedDecreasedIncreasedLittle influence scielo.brembrapa.brtandfonline.comagrojournal.orgresearchgate.net
Colder environments / Lower temperaturesDecreasedIncreasedDecreasedLittle influence scielo.brconicet.gov.ar
Heat Stress (≥35°C)IncreasedReducedIncreasedIncreased tandfonline.comconicet.gov.artandfonline.com

Effects of Light Intensity and Photoperiod on Sunflower Lipid Accumulation

Light conditions, alongside temperature, are environmental factors that influence the fatty acid composition of sunflower seed lipids scielo.br. While the provided search results directly emphasize temperature and water, the impact of light intensity and photoperiod on sunflower lipid accumulation is also recognized in the broader context of environmental influences on oilseed crops. Limited direct data from the search results detail specific findings on light intensity and photoperiod, but it is generally understood that optimal light conditions are crucial for photosynthesis and the subsequent synthesis of carbon compounds that serve as precursors for lipid accumulation. Oxidative stability of sunflower oil can be affected by light conditions during storage, with exposure to light potentially decreasing induction period oup.com.

Water Availability and Stress Responses Modulating Sunflower Lipid Content and Bioactive Compounds

Water availability significantly influences sunflower productivity and oil quality researchgate.netnih.gov. Drought stress can lead to severe yield losses, a decrease in oil content, and an alteration of fatty acid composition researchgate.net. Under drought conditions, the content of palmitic acid and linoleic acid tends to increase, while stearic acid and oleic acid content decreases nih.govincda-fundulea.roaloki.hulu.ac.ir. For instance, one study observed an 11% increase in palmitic acid and a 3% increase in linoleic acid, alongside a 6% decrease in stearic acid and an 11% decrease in oleic acid under drought stress conditions nih.gov. The reduction in oleic acid concentration due to drought can range from 4% to 14% in standard sunflower hybrids incda-fundulea.roresearchgate.net.

Conversely, in high-oleic sunflower hybrids, drought stress may lead to an increase in oleic acid content, while decreasing it in ordinary hybrids aloki.hu. Water stress can also impact the accumulation of bioactive compounds. For example, under water stress, flower extracts may exhibit a two-fold increase in antioxidant capacity, though this is at the expense of reduced seed yield and oil content researchgate.net. Irrigation, especially during the grain formation stage, can enhance the biosynthesis of phenolic compounds such as vanillic and caffeic acids, and induce the accumulation of coumaric acid and rutin (B1680289) hydrate (B1144303) agriculturejournals.czcabidigitallibrary.org. Drought stress has been shown to significantly enhance total phenolics and the activities of antioxidant enzymes in sunflower plants cabidigitallibrary.org.

Table 2: Changes in Sunflower Fatty Acid Content Under Drought Stress

Fatty AcidChange Under Drought Stress (Standard Hybrids)References
Palmitic acidIncreased (0.39% to 0.74%) nih.govincda-fundulea.roresearchgate.net
Stearic acidDecreased (up to 1.33%) nih.govincda-fundulea.roresearchgate.net
Oleic acidDecreased (4% to 14%) nih.govincda-fundulea.roaloki.hulu.ac.irresearchgate.net
Linoleic acidIncreased (up to 3%) nih.govincda-fundulea.rolu.ac.irresearchgate.net

Soil Composition and Nutrient Availability as Factors Influencing Sunflower Lipid Synthesis

Soil structure and nutrient availability are significant factors influencing the oil content of sunflower nih.govresearchgate.net. Seed development and plant growth are directly affected by the availability of nutrients in the soil researchgate.net. Nitrogen (N) fertilization, for example, plays a crucial role in the production of unsaturated fatty acids like oleic and linoleic acids, which are key determinants of sunflower oil quality bioline.org.br.

Studies on nitrogen fertilization have shown varied effects:

Increasing N levels can lead to a steady increase in linoleic acid, while oil content and oleic acid percentage may respond negatively bioline.org.br.

Late nitrogen fertilization (V14 stage) has been observed to increase oleic acid (+2.4%) and decrease linoleic acid (+2.2%) researchgate.net. This suggests that N fertilization near flowering can promote oleic acid accumulation and decrease linoleic acid synthesis conicet.gov.ar.

Maximum N rates can increase oleic and stearic acid concentrations by 3-4%, depending on the genotype researchgate.netconicet.gov.ar.

The fatty acid composition is generally not significantly influenced by fertilizer treatment, but rather by the climate conditions of the year researchgate.net. However, in some studies, fertilizer treatments, particularly organic fertilizers, have been shown to increase the percentage of oleic and linoleic acids while decreasing saturated fatty acids (palmitic and stearic acids) ekb.eg.

Micronutrient concentrations, as well as seed and oil yields, can increase significantly with increasing plant density, suggesting an interaction with nutrient uptake dergipark.org.tr.

Genotype-by-Environment Interactions in Sunflower Lipid Accumulation and Stability

The fatty acid composition of sunflower seed lipids is primarily determined by the plant's genotype, but this genetic control interacts significantly with environmental conditions scielo.brresearchgate.netembrapa.br. This phenomenon, known as Genotype-by-Environment (GxE) interaction, means that different genotypes respond differently to varying environmental factors.

For instance, while high temperatures generally increase oleic acid and decrease linoleic acid in sunflower oil, high oleic (HO) genotypes exhibit less sensitivity and show lower variation in their fatty acid composition compared to traditional genotypes scielo.brembrapa.brtandfonline.com. The stability of oleic acid concentration can even vary among different HO genotypes carrying the same oleic acid desaturase mutation, possibly due to suppressor or modifier loci in the genetic background tandfonline.com.

Under drought stress, the GxE interaction is also prominent, with different sunflower hybrids displaying differential fatty acid profiles in response to water stress nih.gov. Research indicates that non-additive genetic effects play a major role in controlling fatty acid composition under both optimal and drought-stressed conditions, suggesting that hybrid breeding methods can be effective for improving sunflower fatty acid composition lu.ac.ir.

Agronomic Practices (e.g., planting density, fertilization) and their Influence on Sunflower Lipid Profiles

Agronomic practices are crucial in managing the quantity and quality of sunflower lipids.

Planting Density : Plant density, based on row and plant spacing, is a key agronomic practice usamv.ro. While studies suggest that oil content is only slightly affected by plant density variations, with its contribution being three times less than genotype effect and two times less than soil effect, a small but significant increase in oil content (from 44.3% to 45.6%) has been observed with increased plant density (40,000–85,000 plants/ha) usamv.rocdnsciencepub.com. However, some results indicate that increasing plant densities can lead to a slight decrease in oil content, particularly when water supply is good usamv.ro. Optimal plant density can vary depending on the variety and environmental conditions dergipark.org.tr. Increasing plant density can also increase micronutrient concentrations, seed yield, and oil yield dergipark.org.tr.

Fertilization : As discussed in Section 5.4, fertilization practices, especially nitrogen application, can influence fatty acid profiles. Late nitrogen fertilization has been shown to increase oleic acid and decrease linoleic acid researchgate.netconicet.gov.ar. Furthermore, using organic or mineral nitrogen fertilizers can significantly affect the percentages of oleic and linoleic acids, as well as palmitic and stearic acids ekb.eg. The effect of fertilizer treatment on fatty acid composition is generally minor compared to climate conditions researchgate.net.

Sowing Date : Early sowing dates can lead to an increase in oil content, although this is also dependent on climatic conditions isasunflower.org. Sowing time is a primary source of variation, with differences in oil content between early and late sowing dates ranging from 2.7% to 10.3%, depending on the year and hybrid isasunflower.org. Anticipating the timing of critical growth stages by early spring sowing can minimize exposure to drought and heat stress during flowering, thereby benefiting oil content and fatty acid composition researchgate.net.

Analytical Methodologies for Sunflower Lipids Research

Advanced Lipid Extraction and Sample Preparation Techniques for Sunflower Matrices

The initial and critical step in lipid analysis is the efficient extraction of lipids from the complex sunflower seed matrix. The chosen method not only influences the total yield but also the integrity and composition of the extracted lipid profile. While traditional solvent extraction methods like Soxhlet with n-hexane are common, modern techniques offer improved efficiency, reduced solvent consumption, and better preservation of labile compounds.

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative for extracting sunflower oil. nih.gov This technique primarily uses carbon dioxide (CO₂) in its supercritical state, which possesses properties of both a liquid and a gas, allowing for effective penetration into the seed matrix and dissolution of lipids. supercriticalfluids.comchemrevlett.com Key advantages of SFE include the generation of a pure, solvent-free oil, as the CO₂ is simply evaporated post-extraction. supercriticalfluids.com The extraction yield is significantly influenced by parameters such as pressure, temperature, particle size, and CO₂ flow rate. nih.govnih.gov Research has shown that increasing pressure leads to a higher density of the supercritical CO₂, enhancing the extraction yield. nih.gov For instance, yields can vary from approximately 11% to over 48% depending on the specific conditions. nih.gov The addition of a co-solvent like ethanol (B145695) can further increase the extraction efficiency, with one study finding a maximum yield of 54.37% at 80°C, 400 bar, and with 5% ethanol. nih.gov

Ultrasound-Assisted Extraction (UAE) is another advanced method that utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the sunflower material generates microjets that disrupt the matrix, enhancing solvent penetration and accelerating mass transfer. semanticscholar.orgresearchgate.net This leads to improved extraction kinetics, particularly in the initial washing and subsequent diffusion stages. semanticscholar.orgsemanticscholar.org Studies have demonstrated that UAE can increase oil yield and significantly reduce extraction time compared to conventional methods. researchgate.net For example, combining UAE with Soxhlet extraction can enhance the extraction rate. semanticscholar.org

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and moisture within the sample matrix. This rapid, localized heating creates pressure that ruptures cell walls, facilitating the release of lipids into the extraction solvent. undip.ac.idcabidigitallibrary.org MAE is noted for its efficiency, requiring less time and solvent compared to conventional techniques. undip.ac.iduva.es Optimized conditions, including irradiation time, power, and solvent-to-sample ratio, are crucial for maximizing yield and preserving the quality of the oil. undip.ac.idtabrizu.ac.ir

Sample preparation for subsequent analyses often involves steps to remove non-lipid components and prevent degradation. For oil samples, this may involve simple dilution in an appropriate organic solvent like kerosene (B1165875) for elemental analysis. analytik-jena.fr For seed analysis, grinding to a specific particle size is essential to increase the surface area for extraction. chemrevlett.comnih.gov In some cases, such as for Nuclear Magnetic Resonance (NMR) analysis, pre-treatment of seeds with short-wave frequency (SHF) heating can be used to standardize the sample temperature without affecting moisture content, thereby improving the accuracy of measurements. e3s-conferences.org

Table 1: Comparison of Advanced Extraction Techniques for Sunflower Lipids

Technique Principle Typical Solvents Key Advantages Influencing Parameters
Supercritical Fluid Extraction (SFE) Uses a fluid above its critical temperature and pressure to dissolve lipids. supercriticalfluids.com Supercritical CO₂ (often with co-solvents like ethanol). nih.gov Solvent-free product, tunable selectivity, low-temperature operation. supercriticalfluids.com Pressure, Temperature, Particle Size, Flow Rate, Co-solvent %. nih.govchemrevlett.comnih.gov
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation, disrupting cell walls. semanticscholar.org n-Hexane, Petroleum Ether, Ethanol. semanticscholar.orgscielo.br Faster extraction, reduced solvent use, improved yield. researchgate.netsemanticscholar.org Temperature, Power, Time, Solvent:Sample Ratio. scielo.br
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample, causing cell rupture. undip.ac.id n-Hexane, Ethanol. undip.ac.idcabidigitallibrary.org Very fast, reduced solvent volume, high efficiency. undip.ac.id Power, Time, Solvent Type, Solvent:Sample Ratio. uva.es

Chromatographic Separation and Identification of Sunflower Lipid Classes and Molecular Species

Chromatography is the cornerstone for separating and identifying the complex mixture of lipids present in sunflower oil. Different chromatographic techniques are selected based on the specific analytical goal, from broad fatty acid profiling to detailed analysis of individual triacylglycerol molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the fatty acid composition of sunflower oil. The process involves a derivatization step, typically transesterification, to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated based on their boiling points and polarity in a GC column and subsequently identified by their unique mass spectra.

This technique provides detailed quantitative information on the relative percentages of major fatty acids such as palmitic acid, stearic acid, oleic acid, and linoleic acid, which define the nutritional and functional properties of the oil. For instance, GC-MS analysis is crucial for distinguishing high-oleic sunflower oil from traditional linoleic varieties. The method is also sensitive enough to detect minor fatty acids. Sample preparation for GC-MS can involve saponification followed by extraction of the unsaponifiable matter and subsequent derivatization of the fatty acids. bio-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile and more complex lipids, such as triacylglycerols (TAGs), phospholipids (B1166683), and lipid oxidation products, without the need for derivatization. The liquid chromatograph separates the different lipid classes and molecular species, which are then ionized and analyzed by tandem mass spectrometry (MS/MS). This provides structural information for precise identification.

This technique is particularly valuable for lipidomics studies of sunflower oil, allowing for the detailed characterization of the TAG profile. It can also be used to identify and quantify phospholipids, which are important minor components affecting oil quality. Furthermore, LC-MS/MS is instrumental in studying lipid oxidation by detecting primary and secondary oxidation products, such as hydroperoxides and aldehydes, which are key indicators of oil stability and shelf-life.

Silver-Ion Thin-Layer Chromatography (Ag⁺-TLC) is a specialized technique used to separate triacylglycerol (TAG) isomers based on their degree of unsaturation. The silica (B1680970) gel on the TLC plate is impregnated with silver nitrate. The silver ions form reversible π-complexes with the double bonds of the unsaturated fatty acyl chains of the TAGs. The strength of this interaction depends on the number, geometry (cis/trans), and position of the double bonds.

This allows for the separation of TAGs that would otherwise be difficult to resolve by other chromatographic methods. For example, TAGs with the same partition number but different fatty acid compositions (e.g., OLL and PLLn, where O is oleoyl, L is linoleoyl, and P is palmitoyl) can be separated. Ag⁺-TLC is often used as a preparative step to isolate specific TAG fractions for further analysis by techniques like GC-MS to determine the precise fatty acid composition of each separated isomer group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis of Sunflower Lipids

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about sunflower lipids. It relies on the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

¹H NMR is widely used for rapid determination of various quality parameters in sunflower seeds and oil, including total oil content and fatty acid composition (e.g., oleic and linoleic acid content). e3s-conferences.org The technique can distinguish between protons in different chemical environments, allowing for the quantification of signals corresponding to different functional groups in the fatty acid chains. For instance, the signals from olefinic, allylic, and terminal methyl protons can be integrated to calculate the relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids.

A key challenge in NMR analysis of seeds is the influence of sample temperature on the accuracy of the measurements. e3s-conferences.org To mitigate this, methods have been developed to measure and standardize the temperature of each sample prior to analysis, significantly improving the accuracy of oleic acid quantification. e3s-conferences.orgresearchgate.net ¹³C NMR provides complementary information, offering better resolution of signals from different carbon atoms in the acyl chains, which can aid in the identification of specific fatty acid isomers.

Spectroscopic Techniques for Monitoring Sunflower Lipid Oxidation (e.g., Near-Infrared (NIR) Spectroscopy)

Spectroscopic techniques provide rapid and non-destructive methods for monitoring the oxidative state of sunflower oil. Lipid oxidation is a major cause of quality deterioration, leading to off-flavors and a decrease in nutritional value.

Near-Infrared (NIR) Spectroscopy is a particularly useful tool for this purpose. It measures the absorption of light in the near-infrared region (approx. 780 to 2500 nm), which corresponds to overtones and combinations of vibrational modes of chemical bonds, such as C-H, O-H, and N-H. Changes in the chemical composition of the oil due to oxidation, such as the formation of hydroperoxides (primary oxidation products) and aldehydes and ketones (secondary oxidation products), cause subtle changes in the NIR spectrum.

By developing calibration models using reference analytical methods (e.g., peroxide value, p-anisidine (B42471) value), NIR spectroscopy can be used for the rapid and simultaneous prediction of multiple quality parameters related to oxidation. This makes it an ideal technique for routine quality control in industrial settings, allowing for real-time monitoring of oil quality during processing and storage.

Table 2: Summary of Analytical Methodologies and Their Applications for Sunflower Lipids

Methodology Primary Application Information Obtained Key Features
GC-MS Fatty Acid Profiling Quantitative composition of individual fatty acids (e.g., oleic, linoleic). mdpi.com Requires derivatization (FAMEs), high sensitivity, and specificity.
LC-MS/MS Complex Lipid Analysis Identification and quantification of TAGs, phospholipids, and oxidation products. No derivatization needed, suitable for non-volatile compounds, provides structural information.
Ag⁺-TLC TAG Isomer Separation Separation of TAGs based on the number and configuration of double bonds. Utilizes silver ion complexes, useful for separating isomers with the same partition number.
NMR Spectroscopy Quantitative & Structural Analysis Total oil content, fatty acid profile (oleic/linoleic), structural elucidation. e3s-conferences.org Non-destructive, rapid for bulk analysis, requires temperature control for accuracy. e3s-conferences.orgresearchgate.net
NIR Spectroscopy Oxidation Monitoring Prediction of peroxide value, p-anisidine value, and other quality parameters. Rapid, non-destructive, suitable for online process control, requires calibration models.

Comprehensive Lipidomics and Macrolipidomics Approaches for Sunflower Oil Characterization

The detailed characterization of lipids in sunflower oil has been significantly advanced by the fields of lipidomics and macrolipidomics, which focus on the global and targeted analysis of lipid species. researchgate.net These approaches are crucial for understanding the nuanced compositional differences that define oil quality, stability, and nutritional value.

Lipidomics provides a comprehensive profiling of the entire lipid content (the lipidome), including both abundant and low-concentration species. scispace.comnih.gov In contrast, macrolipidomics specifically targets the most abundant lipids, which in the case of sunflower oil are primarily triacylglycerols (TAGs). researchgate.netnih.gov This targeted approach is highly effective for profiling commercial seed oils where TAGs constitute the vast majority of the lipid content. nih.gov

Advanced analytical techniques are central to these methodologies. Mass spectrometry (MS) is a cornerstone technology, often coupled with separation techniques like ultra-high-performance liquid chromatography (UPLC or UHPLC). scispace.comresearchgate.net This combination, particularly UPLC-MS/MS, allows for the separation and identification of a wide array of lipid classes and individual molecular species, including TAGs, diacylglycerols (DAGs), phospholipids, and free fatty acids. nih.govrsc.orgnih.gov Soft ionization techniques such as electrospray ionization (ESI) are frequently used because they enable the analysis of intact lipid molecules, preserving structural information. scispace.com

Research utilizing these approaches has successfully characterized the complex TAG profiles of various sunflower oils, including those with genetically modified fatty acid compositions (e.g., low, mid, and high oleic acid content). researchgate.netnih.gov For instance, a macrolipidomics study using a dual UHPLC serial coupling setup with untargeted tandem mass spectrometry (MS/MS) was able to quantitate 23 common TAG species in sunflower oils with varying oleic acid levels. nih.gov This level of detail is critical as the specific combination and position of fatty acids on the glycerol (B35011) backbone can result in numerous isobaric (same mass) and isomeric (same chemical formula, different structure) TAG species, which traditional methods like gas chromatography (GC) cannot distinguish without prior hydrolysis. scispace.comnih.gov

These comprehensive profiling techniques are instrumental for:

Authenticating oil origin and quality: Identifying unique lipid markers can help detect adulteration with other vegetable oils. plos.org

Guiding crop improvement: Detailed lipid profiles allow breeders to select for desirable traits, such as higher concentrations of specific beneficial fatty acids like oleic acid. nih.gov

Understanding lipid metabolism: Tracking changes in the lipidome provides insights into the biochemical pathways active during seed development and in response to environmental factors. nih.gov

The data below, derived from macrolipidomic analysis, illustrates the quantitative differences in major triacylglycerol species among sunflower oils with low, mid, and high oleic acid content.

Table 1: Quantitative Analysis of Triacylglycerol (TAG) Species in Sunflower Oils with Varied Oleic Acid Content

Data represents the relative abundance of common TAG species identified through UHPLC-MS/MS. Fatty acids are denoted as L (Linoleic), O (Oleic), P (Palmitic), and S (Stearic).

TAG SpeciesLow Oleic (~40%)Mid Oleic (~60%)High Oleic (~85%)
LLLHighModerateLow
OLLHighHighModerate
PLLModerateModerateLow
OOLModerateHighHigh
POLModerateHighHigh
OOOLowModerateVery High
POOLowModerateHigh
SOOLowModerateHigh

Biochemical Assays for Enzyme Activity and Metabolic Flux Studies in Sunflower Lipid Synthesis

Biochemical Assays for Enzyme Activity

Biochemical assays are designed to measure the catalytic activity of specific enzymes that are critical to lipid synthesis. In plants, the de novo synthesis of fatty acids occurs in the plastids and involves two key enzyme systems: acetyl-CoA carboxylase (ACCase) and fatty acid synthase (FAS). aocs.org

Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first committed step in fatty acid synthesis. Its activity can be measured by tracking the incorporation of radiolabeled bicarbonate into an acid-stable product.

Stearoyl-ACP Desaturase (SAD): This enzyme introduces the first double bond into stearic acid to form oleic acid, a pivotal step in determining the oleic acid content of sunflower oil. conicet.gov.ar Its activity can be assayed using a radiolabeled substrate, [1-14C]stearoyl-ACP, and measuring the formation of [1-14C]oleoyl-ACP. conicet.gov.ar

Long-Chain Acyl-CoA Synthetases (LACS): These enzymes activate free fatty acids into acyl-CoA thioesters, preparing them for subsequent modification and incorporation into TAGs. researchgate.net LACS activity can be measured in vitro using cell-free extracts and a radiolabeled fatty acid substrate, such as [1-14C]oleic acid, by quantifying the conversion of the substrate into its acyl-CoA form. researchgate.net

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov In the context of sunflower lipid synthesis, MFA provides a systems-level understanding of how carbon from primary metabolism (e.g., from sucrose) is channeled into the biosynthesis of fatty acids and TAGs. nih.gov

This approach often involves supplying a developing sunflower seed with a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-acetate. By tracking the incorporation of the ¹³C label into various intermediates and final products (fatty acids, amino acids), researchers can map and quantify the flow of carbon through interconnected metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, all of which support fatty acid synthesis. nih.gov

Findings from MFA have identified rate-limiting steps in oil production and highlighted key enzymes and pathways that could be targeted for genetic engineering to enhance oil yield and modify fatty acid composition. nih.gov For example, studies have shown that the expression of enzymes like malic enzyme can effectively "push" more carbon towards pyruvate (B1213749) and subsequently into fatty acid production. nih.gov Transcriptome analysis, which measures gene expression, often complements these studies by identifying differentially expressed genes in pathways related to fatty acid synthesis and metabolism in high- vs. low-oleic sunflower lines. nih.govmdpi.com

Table 2: Key Enzymes in Sunflower Lipid Synthesis and Corresponding Assay Methods

A summary of important enzymes in the lipid biosynthesis pathway and the methodologies used to measure their activity.

EnzymePathway RoleCommon Assay MethodSubstrate(s)Product(s) Measured
Acetyl-CoA Carboxylase (ACCase)First committed step of fatty acid synthesisRadiometric AssayAcetyl-CoA, ATP, ¹⁴C-Bicarbonate¹⁴C-Malonyl-CoA
Fatty Acid Synthase (FAS)Fatty acid chain elongationSpectrophotometry / Mass SpectrometryAcetyl-CoA, Malonyl-CoA, NADPHNADPH consumption / Fatty Acid products
Stearoyl-ACP Desaturase (SAD)Oleic acid formationRadiometric Assay[¹⁴C]Stearoyl-ACP, Ferredoxin, NADPH[¹⁴C]Oleoyl-ACP
Long-Chain Acyl-CoA Synthetase (LACS)Fatty acid activationRadiometric Assay[¹⁴C]Oleic Acid, ATP, Coenzyme A[¹⁴C]Oleoyl-CoA

Oxidative Stability and Degradation Mechanisms of Sunflower Lipids

Molecular Mechanisms of Lipid Oxidation in Sunflower Oil

Lipid oxidation in sunflower oil is not a single process but a collection of chemical reactions initiated by various factors. The primary mechanisms include autoxidation, photo-oxidation, enzymatic oxidation, and thermo-oxidation.

Autoxidation : This is the most common mechanism, involving a free-radical chain reaction with atmospheric (triplet) oxygen. It proceeds in three stages:

Initiation : Formation of free radicals (L•) from lipid molecules (LH) through the abstraction of a hydrogen atom, often catalyzed by heat, light, or metal ions.

Propagation : The lipid radical (L•) reacts rapidly with oxygen to form a peroxyl radical (LOO•). This peroxyl radical then abstracts a hydrogen from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction.

Termination : The reaction ceases when radicals combine to form non-radical species.

Photo-oxidation : This process is initiated by light, particularly UV radiation, in the presence of photosensitizers like chlorophyll. It involves singlet oxygen, a highly reactive form of oxygen, which attacks the double bonds of unsaturated fatty acids directly. Photo-oxidation is significantly faster than autoxidation, proceeding at rates estimated to be 1,000-1,500 times greater, making light protection crucial during storage.

Enzymatic Oxidation : In raw or unrefined sunflower products, enzymes like lipoxygenases can catalyze the oxidation of polyunsaturated fatty acids. These enzymes introduce oxygen to form hydroperoxides. However, the lipoxygenases are typically deactivated by the high temperatures used during the refining process, making this mechanism less significant for refined sunflower oil.

Thermo-oxidation : Occurring at elevated temperatures, such as during frying, thermo-oxidation shares similarities with autoxidation but proceeds at a much faster rate. High heat accelerates the decomposition of hydroperoxides, leading to a rapid formation of secondary oxidation products and polymers. The mechanism and resulting products can differ significantly from lower-temperature autoxidation due to the increased energy input.

Identification and Quantification of Primary Oxidation Products in Sunflower Lipids

The initial phase of lipid oxidation yields primary oxidation products, which are tasteless and odorless but unstable. Their quantification is a key indicator of the early stages of oil degradation.

Hydroperoxides (LOOH) : These are the principal primary products formed during all major oxidation mechanisms. They are transient molecules that serve as precursors to secondary degradation products. The concentration of hydroperoxides is commonly measured as the Peroxide Value (PV) , expressed in milliequivalents of active oxygen per kilogram of oil (meq O₂/kg). An increase in PV signifies the progression of oxidation. For example, in one study, the PV of sunflower oil heated at 99±2°C for 52 hours increased significantly, indicating thermal oxidation. In another study, sunflower oil exposed to sunlight also showed a considerable increase in PV compared to oil stored in the dark.

Conjugated Dienes : The formation of hydroperoxides from polyunsaturated fatty acids, such as linoleic acid, is accompanied by a shift in the position of double bonds. This rearrangement creates conjugated diene systems, which strongly absorb ultraviolet light. The presence of conjugated dienes can be quantified using UV spectrophotometry, with a characteristic absorption maximum around 232-234 nm. This measurement is a reliable marker for the initial stages of oxidation.

The table below illustrates the increase in primary oxidation products in sunflower oil under accelerated conditions.

ConditionPeroxide Value (meq/kg) - InitialPeroxide Value (meq/kg) - FinalConjugated Dienes (%) - InitialConjugated Dienes (%) - Final
Sunlight Exposure (7 weeks) 0.8517.30.0919.3
Dark Storage (7 weeks) 0.857.090.0915.5
Microwave Heating (30 min) 1.8018.250.534.35

Data compiled from separate studies for illustrative purposes.

Characterization of Secondary Oxidation Products from Sunflower Lipid Degradation

The decomposition of unstable hydroperoxides leads to a complex mixture of secondary products. These compounds are responsible for the undesirable rancid flavors and aromas associated with oxidized oil. nih.govresearchgate.net

Aldehydes and Ketones : These are major secondary products formed from the cleavage of hydroperoxides. researchgate.net Aldehydes, in particular, have very low flavor thresholds and are primary contributors to rancidity. nih.gov Common aldehydes identified in oxidized sunflower oil include pentanal, hexanal, nonanal, (E)-2-heptenal, and 4-hydroxy-2-nonenal. researchgate.netmdpi.com Hexanal is a well-known marker for linoleic acid oxidation. nih.govresearchgate.net The concentration of these compounds can be assessed using methods like the p-anisidine (B42471) value (p-AV), which measures non-volatile aldehydes. mdpi.com

Volatiles : In addition to aldehydes and ketones, other volatile compounds such as alcohols, esters, and short-chain fatty acids are formed. nih.gov The specific profile of volatile compounds depends on the oil's fatty acid composition and the oxidation conditions. These compounds collectively create the complex aroma of rancid oil.

Polymers : At high temperatures, such as those encountered during deep frying, radical-induced reactions can lead to the formation of polymers, including triglyceride dimers and oligomers. These high-molecular-weight compounds increase the oil's viscosity and reduce its quality.

Role of Endogenous Antioxidant Systems in Mitigating Sunflower Lipid Oxidation

Sunflower oil naturally contains minor compounds that act as antioxidants, protecting the lipids from oxidative degradation by scavenging free radicals and quenching singlet oxygen. agriculturejournals.cz

Tocopherols (B72186) (Vitamin E) : These are the most important natural lipophilic antioxidants in sunflower oil. nih.gov Standard sunflower oil is particularly rich in α-tocopherol, which has high biological activity. nih.gov Other isomers, such as γ-tocopherol, are also present and exhibit strong antioxidant activity. nih.gov Tocopherols inhibit oxidation by donating a hydrogen atom to peroxyl radicals, thus breaking the autoxidation chain reaction. mdpi.com However, tocopherols are consumed during this process, and their content decreases as oxidation progresses. agriculturejournals.czakjournals.com Long-term storage can lead to significant losses of tocopherols; one study reported a 52–64% loss after 10 months at ambient temperature. agriculturejournals.cz

Phenolics : Sunflower seeds contain a variety of phenolic compounds, with chlorogenic acid being the most abundant. nih.govunifi.itcabidigitallibrary.orgbohrium.com Other phenolic acids like caffeic acid and ferulic acid are also present. cabidigitallibrary.orgbohrium.com These compounds act as antioxidants by donating hydrogen to free radicals. nih.gov While many of these water-soluble compounds are lost during the refining process, crude or cold-pressed sunflower oil retains higher levels, contributing to its stability. openaccesspub.org The highest percentage loss of phenolic compounds occurs during the deodorizing step of refining. openaccesspub.org

Carotenoids : Compounds like β-carotene and lutein (B1675518) can be present in sunflower oil, especially in unrefined varieties. agriculturejournals.cz Carotenoids can protect the oil by quenching singlet oxygen, which is the primary agent in photo-oxidation. nih.gov However, the role of carotenoids can be complex; under certain conditions, such as low oxygen pressure, they act as effective antioxidants, but at high oxygen concentrations, they can exhibit pro-oxidant behavior. csic.esresearchgate.net Studies have shown that β-carotene and lycopene can be effective in increasing the resistance of sunflower oil to oxidation. scispace.comresearchgate.net

Influence of Fatty Acid Composition and Molecular Structure on Oxidative Stability of Sunflower Lipids

The oxidative stability of sunflower lipids is intrinsically linked to their fatty acid profile. The rate of oxidation increases dramatically with the number of double bonds in a fatty acid.

Traditional sunflower oil is high in the polyunsaturated fatty acid linoleic acid (an omega-6 fatty acid with two double bonds), which typically makes up 48-74% of its composition. This high degree of unsaturation makes the oil highly susceptible to oxidation. agriculturejournals.cz The hydrogen atoms on the carbon between the two double bonds are particularly easy to abstract, initiating the autoxidation chain reaction.

In contrast, high-oleic sunflower oil, developed through selective breeding, contains oleic acid (a monounsaturated omega-9 fatty acid with one double bond) as its primary component, often exceeding 80%. With only one double bond and no bis-allylic protons, oleic acid is far more resistant to oxidation than linoleic acid. Consequently, high-oleic sunflower oil exhibits significantly greater oxidative stability, making it more suitable for applications requiring high heat, such as frying, and for products demanding a longer shelf life.

Fatty Acid TypeNumber of Double BondsRelative Rate of Oxidation (Approx.)
Stearic Acid (C18:0) 01
Oleic Acid (C18:1) 110
Linoleic Acid (C18:2) 2100
Linolenic Acid (C18:3) 3200

Research on Novel Approaches for Enhancing Oxidative Stability of Sunflower Lipids

Given the inherent susceptibility of traditional sunflower oil to oxidation, significant research has focused on methods to enhance its stability. While synthetic antioxidants like butylated hydroxytoluene (BHT) and tertiary butylhydroquinone (TBHQ) are effective, consumer demand for natural ingredients has driven research into alternative approaches. mdpi.com

Addition of Natural Plant Extracts : A primary area of research is the use of extracts from various plants, which are rich in natural antioxidant compounds. Studies have demonstrated the efficacy of extracts from:

Olive Leaves and Byproducts : Extracts from olive leaves and olive mill wastewater have shown significant antioxidant activity, retarding lipid oxidation in sunflower oil during heating. ekb.egresearchgate.net

Grape Seeds : Grape seed extract has been shown to effectively enhance the oxidative stability of sunflower oil during both convective and microwave heating. mdpi.comnih.gov

Berries : Extracts from blueberries and other berries, rich in phenolic compounds, can significantly reduce both primary and secondary lipid oxidation when added to sunflower oil. mdpi.com

Herbs and Spices : Essential oils and extracts from rosemary, marjoram, and peppermint have demonstrated the ability to improve the thermal stability of sunflower oil. ekb.egsciopen.com

Use of Purified Natural Compounds : Research has also explored the addition of specific, purified natural compounds. For example, oryzanol, a compound found in rice bran oil, has shown a strong antioxidant effect in sunflower oil, with its efficacy increasing with concentration. nih.gov A combination of oryzanol and α-tocopherol exhibited a synergistic effect, providing high thermal stability. nih.gov Similarly, ascorbyl palmitate (a fat-soluble form of Vitamin C) has been identified as an effective antioxidant. sciopen.com

These research avenues focus on leveraging natural sources to replace synthetic additives, meeting consumer preferences while effectively extending the shelf life and maintaining the quality of sunflower lipids. mdpi.comnih.gov

Cellular and Subcellular Organization of Sunflower Lipid Metabolism

Ultrastructure and Biogenesis of Lipid Bodies (Oleosomes/Oil Bodies) in Sunflower Seeds

Lipid bodies, also known as oleosomes or oil bodies, are the primary sites of energy storage in sunflower seeds. These organelles are unique in their structure, consisting of a neutral lipid core, mainly composed of triacylglycerols, surrounded by a stabilizing monolayer of phospholipids (B1166683) embedded with specific proteins. researchgate.netresearchgate.netrsc.org

The biogenesis of these lipid bodies is a dynamic process that originates from the endoplasmic reticulum (ER). oup.com Triacylglycerols are synthesized within the ER membrane and accumulate between the two leaflets of the lipid bilayer. nih.gov As the TAGs accumulate, they form a lens-like structure that buds off from the ER, enclosed by the cytosolic leaflet of the ER membrane. This budding process results in the formation of mature lipid bodies that are then released into the cytoplasm. nih.gov

Electron microscopy studies of developing sunflower cotyledons have revealed the presence of forming lipid bodies appearing to derive from the endoplasmic reticulum. oup.com The size of these individual oleosomes can vary, with a broad distribution ranging from 0.4 to 10.0 micrometers in diameter. researchgate.netrsc.org The surface of these oil bodies is coated with proteins, primarily oleosins, which are crucial for the stability of the organelle and prevent them from coalescing. nih.gov This protein coat provides both physical and chemical stability to the oleosomes. researchgate.netrsc.org

Lipidome and Proteome Profiling of Sunflower Oil Bodies

The composition of sunflower oil bodies has been extensively studied, revealing a specific profile of lipids and proteins that contribute to their function as stable storage organelles.

The proteome of sunflower oil bodies is dominated by a class of proteins called oleosins. nih.govresearchgate.net Studies have shown that oleosins can constitute up to 78% of the total protein content of the oil body. nih.govresearchgate.net In developing sunflower cotyledons, two major oleosin proteins with molecular weights of 19,000 and 20,000 have been identified. nih.gov Other proteins present in smaller quantities include caleosins and steroleosins. nih.govresearchgate.net These proteins are embedded in the phospholipid monolayer and play a crucial role in stabilizing the structure of the oil body.

The lipidome of the oil body's surface monolayer is primarily composed of phospholipids. Phosphatidylcholine is the most abundant, accounting for approximately 60% of the lipidome, followed by phosphatidylinositol at around 20%. nih.govresearchgate.net The remaining 20% consists of various other head groups. nih.govresearchgate.net The fatty acid profile of this surface layer is characterized by the presence of palmitic, linoleic, and oleic acids. nih.govresearchgate.net

Table 1: Molecular Composition of Sunflower Oil Bodies

ComponentSub-ComponentRelative Abundance
ProteomeOleosins~78%
CaleosinsN/A
SteroleosinsN/A
Lipidome (Surface Monolayer)Phosphatidylcholine~60%
Phosphatidylinositol~20%
Other Head Groups~20%

Compartmentalization of Fatty Acid and Triacylglycerol Synthesis within Sunflower Cell Organelles

The synthesis of fatty acids and their subsequent assembly into triacylglycerols is a spatially segregated process within sunflower cells, primarily involving the plastids and the endoplasmic reticulum.

Plastids are the site of de novo fatty acid synthesis. nih.govocl-journal.org This process begins with acetyl-CoA and involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex to produce saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0). nih.govocl-journal.org These fatty acids can then be desaturated within the plastid to form monounsaturated fatty acids like oleic acid (18:1). nih.gov

Once synthesized, these fatty acids are exported from the plastid to the cytosol. ocl-journal.org In the cytosol, they are activated to acyl-CoA molecules, forming an acyl-CoA pool that is available for further metabolism.

The endoplasmic reticulum (ER) is the central site for the synthesis of triacylglycerols. nih.govresearchgate.net The acyl-CoAs from the cytosolic pool are utilized by enzymes located in the ER membrane to sequentially acylate a glycerol-3-phosphate backbone. ocl-journal.orgaocs.org This process, known as the Kennedy pathway, involves the formation of lysophosphatidic acid and phosphatidic acid as intermediates. aocs.org The final step, the acylation of diacylglycerol (DAG) to form TAG, is a critical regulatory point in oil accumulation. researchgate.net The ER is also the site where further desaturation of fatty acids can occur, for example, the conversion of oleic acid to linoleic acid, catalyzed by enzymes like FAD2. ocl-journal.org The newly synthesized TAGs accumulate within the ER membrane, leading to the formation and budding of oil bodies as described in section 8.1. nih.gov

Membrane Lipid Composition and Dynamics in Sunflower Tissue Development

The composition and dynamics of membrane lipids in sunflower tissues undergo significant changes during development, particularly during seed maturation and germination. These changes are critical for maintaining membrane integrity and function.

During seed development, there is a massive accumulation of storage lipids in the form of triacylglycerols. oup.com This is accompanied by changes in the composition of membrane phospholipids. Studies on developing sunflower seeds have shown that phospholipids and diacylglycerols are more significantly represented in the early stages of seed development. oup.com As the seed matures, the proportion of TAGs increases dramatically, constituting about 95% of the total lipids at the end of seed filling. oup.com

During germination, the stored lipids are mobilized to provide energy for the growing seedling. This process involves the breakdown of TAGs and a concurrent synthesis of new membrane lipids to support rapid cell division and expansion. scispace.com An increase in phospholipids, glycolipids, and sterols is observed in the cotyledons and embryonic axes during germination, indicating active membrane biosynthesis. scispace.com

Table 2: Changes in Lipid Composition During Sunflower Seed Development

Developmental StageLipid ClassRelative ProportionKey Fatty Acid Changes
Immature SeedPhospholipids (PL)SignificantHigher proportion of Oleic Acid (C18:1)
Diacylglycerols (DAG)Significant
Mature Seed (Post Seed Filling)Triacylglycerols (TAG)~95% of total lipidsIncrease in Linoleic Acid (C18:2)
Phospholipids (PL) & Diacylglycerols (DAG)Minor components

Interactions and Research Applications of Sunflower Lipids in Broader Biological Systems

Role of Sunflower Lipids in Plant Physiological Processes and Stress Responses

Sunflower lipids are integral to the plant's life cycle, playing critical roles in energy storage for germination and in the structural and signaling responses to environmental challenges.

Abiotic Stress Adaptation:

Plants modulate the composition of their membrane lipids to adapt to abiotic stresses like drought and salinity. In sunflowers, water stress has been shown to alter the fatty acid profile. Studies have indicated that under drought conditions, there can be a decrease in oleic acid and an increase in linoleic and palmitic acids nih.gov. This remodeling of fatty acid composition is a key adaptive strategy to maintain membrane integrity and function under stress mdpi.com. For instance, a notable decline in oleic and palmitic acids, coupled with an increase in stearic and linoleic acids, has been observed in sunflower seedlings under salt stress, highlighting the dynamic nature of lipid metabolism in response to environmental cues nih.gov.

Metabolomic studies on sunflower hybrids with varying tolerance to water stress reveal that the metabolic profiles, including lipid-related compounds, differ significantly, suggesting that the tolerant hybrid's metabolism is more responsive to water limitation isasunflower.org.

Seed Germination:

Lipids, primarily in the form of triacylglycerols (TAGs) stored in oil bodies, are the principal energy reserve in sunflower seeds ocl-journal.org. The germination process is heavily dependent on the efficient catabolism of these stored TAGs to provide energy and carbon skeletons for the growing seedling until it can perform photosynthesis ocl-journal.orgfrontiersin.org. The breakdown of TAGs is initiated by lipases, which hydrolyze them into fatty acids and glycerol (B35011) nih.gov.

Table 1: Changes in Sunflower Lipid Composition in Response to Physiological Processes and Stress

Condition Lipid Component/Process Observed Change Physiological Significance
Abiotic (Salt) Stress Oleic and Palmitic acids Decrease Adaptation to stress by altering membrane properties nih.gov.
Stearic and Linoleic acids Increase Remodeling of membrane lipids to maintain function nih.gov.
Seed Germination Triacylglycerols (TAGs) Catabolism/Degradation Primary energy source for seedling growth frontiersin.orgnih.gov.
Phospholipids (B1166683), Glycolipids, Sterols Synthesis/Increase Formation of new cellular membranes for growth scispace.com.
Linolenic acid De novo synthesis Component of chloroplastic lipids synthesized during germination acs.org.

Research on Bioactive Lipids from Sunflower and Their Biochemical Modulatory Effects in in vitro and ex vivo Models

Lipids from sunflowers are not only structurally and metabolically important but also possess bioactive properties that are subjects of scientific investigation. Key bioactive lipids include phospholipids and ceramides (B1148491).

Sunflower Phospholipids (Lecithin):

Sunflower lecithin, a complex mixture of phospholipids, is a significant area of research. These phospholipids are crucial for maintaining cellular structure and are involved in fat metabolism and nerve signaling abmole.com. In biomedical research, sunflower phospholipids are widely used to form liposomes, which are microscopic vesicles used as delivery systems for drugs and other bioactive agents abmole.com. The composition of sunflower lecithin, particularly its profile of phosphatidylcholine, makes it a valuable ingredient in nutraceuticals aimed at supporting cognitive and liver function lipoid.com.

Sunflower Ceramides:

Sunflower oil is a rich source of ceramides, containing approximately 78% theorganicskinco.com. Ceramides are a class of waxy lipid molecules that are fundamental components of the skin's barrier. In in vitro models, plant-derived ceramides, like those from sunflower oil, are studied for their ability to reinforce the skin's natural barrier, helping it to retain moisture and protect against environmental stressors theorganicskinco.compnybeauty.com. The similarity of these plant-based ceramides to those found in human skin allows for their effective absorption and hydrating properties, making them a focus in dermatological and cosmetic research theorganicskinco.com.

Table 2: Bioactive Lipids from Sunflower and Their Research Applications

Bioactive Lipid Source in Sunflower Investigated Effect / Application Model System
Phospholipids (Lecithin) Seeds, Oil Formation of liposomes for drug delivery; support of cellular structure and metabolism abmole.com. In vitro
Ceramides Oil Reinforcement of skin barrier function, moisture retention theorganicskinco.compnybeauty.com. In vitro / Skin models

Valorization Research of Sunflower By-products as Sources of Lipid-Derived Bioactive Compounds for Research Purposes

The processing of sunflower seeds for oil generates substantial by-products, primarily oilcakes (or meal) and hulls, which are now being recognized as valuable resources for lipid-derived bioactive compounds.

Sunflower Oilcakes:

After oil extraction, the remaining cake contains significant amounts of residual oil (up to 23.6%), proteins, and other bioactive molecules nih.govnih.gov. This residual oil is rich in unsaturated fatty acids encyclopedia.puboipub.com. Research focuses on extracting these valuable components for use in functional foods and other value-added products nih.govencyclopedia.pub. The lipids and associated compounds within the oilcake are investigated for their nutritional and health-promoting properties oipub.commdpi.com. For instance, peptides released from sunflower meal proteins during hydrolysis have shown antioxidant and anti-inflammatory activities in in vitro studies researchgate.netmdpi.com.

Sunflower Hulls:

Sunflower hulls, another major by-product, are also being explored as a source of bioactive compounds. While primarily composed of lignocellulosic material, hulls contain about 5% lipids, including long-chain fatty acids, fatty alcohols, and sterols mdpi.comscilit.com. Research has demonstrated that extracts from sunflower hulls possess antioxidant activity, which is partly attributable to their phenolic content but also to the lipid-soluble components researchgate.netnih.gov. The valorization of these by-products aligns with the principles of a circular economy, aiming to minimize waste and create new value streams from agricultural processing encyclopedia.pubmdpi.com.

Table 3: Lipid-Related Bioactive Compounds from Sunflower By-products

By-product Lipid-Derived Compound Potential Research Application
Oilcake/Meal Residual Oil (Unsaturated Fatty Acids) Functional food ingredient development encyclopedia.pubmdpi.com.
Associated Bioactive Peptides Investigation of antioxidant and anti-inflammatory properties mdpi.com.
Hulls Fatty acids, Fatty alcohols, Sterols Source of natural antioxidants mdpi.comresearchgate.net.

Utilization of Modified Sunflower Lipids as Model Systems in Fundamental Lipid Biochemistry Research

Sunflower lipids, particularly those with modified fatty acid profiles, serve as excellent model systems for fundamental research in lipid biochemistry, nutrition, and cell biology.

Modified Fatty Acid Profiles:

Through conventional breeding, sunflower lines with significantly altered fatty acid compositions have been developed, such as high-oleic (minimum 80% oleic acid) and high-stearic sunflower oils sunflowernsa.com. These modified oils are invaluable tools in nutritional and biochemical studies. For example, high-oleic sunflower oil is used in clinical and animal studies to investigate the metabolic effects of diets rich in monounsaturated fats compared to those rich in saturated or polyunsaturated fats nih.govsilae.itumk.pl. These studies have provided insights into how different fatty acids influence blood lipid profiles, inflammation markers, and fatty acid biosynthesis in the liver nih.govsilae.itumk.pl. The distinct and controlled fatty acid compositions of these oils allow researchers to isolate the effects of specific fatty acids on biological systems.

Oil Bodies as a Model System:

On a cellular level, the oil bodies of sunflower seeds are used as a model system to study lipid storage and mobilization nih.govresearchgate.net. These organelles, consisting of a TAG core surrounded by a phospholipid monolayer embedded with proteins like oleosins, are ideal for investigating protein-lipid interactions and the enzymatic processes of lipolysis researchgate.netaocs.org. Research on sunflower oil bodies helps elucidate the molecular mechanisms that govern the stability, packaging, and eventual breakdown of stored lipids during germination, providing fundamental knowledge applicable to lipid metabolism in other plant and even animal systems researchgate.netportlandpress.com.

Table 4: Modified Sunflower Lipids in Biochemical Research

Model System Area of Research Key Findings/Insights
High-Oleic Sunflower Oil Human Nutrition / Metabolism Diets rich in this oil favorably alter LDL cholesterol and triglycerides; can increase beneficial n-3 PUFA in tissues nih.govresearchgate.net.
Animal Models (Biochemistry) Used to study the influence of dietary fatty acids on liver fatty acid synthesis and desaturase activity umk.pl.
Sunflower Oil Bodies Cell Biology / Lipid Metabolism Elucidation of the roles of oleosins and other proteins in stabilizing lipid droplets and regulating lipolysis during germination researchgate.netportlandpress.com.

Future Directions and Emerging Research Avenues in Sunflower Lipids

Integration of Multi-Omics Data for Systems-Level Understanding of Sunflower Lipid Biology

A holistic, systems-level understanding of sunflower lipid metabolism is becoming increasingly attainable through the integration of multiple "omics" disciplines. This approach combines genomics, transcriptomics, proteomics, metabolomics, and lipidomics to create a comprehensive picture of how genetic information is translated into the complex lipid profiles observed in sunflower seeds.

Genomics: The availability of a high-quality reference genome for sunflower (Helianthus annuus L.) has been a foundational development. nih.govresearchgate.net It allows researchers to identify genes involved in oil metabolism and reconstruct the evolutionary history of key gene families. nih.govresearchgate.net Genome-wide association studies (GWAS) can then link specific genetic variations (SNPs) to variations in fatty acid content, providing targets for breeding and genetic modification. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts in developing seeds, researchers can identify which genes are actively expressed during oil accumulation. mdpi.comnih.gov RNA-sequencing (RNA-seq) has revealed key enzymes and transcription factors that regulate the synthesis of fatty acids and their assembly into triacylglycerols (TAGs), the main components of sunflower oil. mdpi.com Comparing transcriptomes of different sunflower lines, such as those from different latitudes with varying oil compositions, can pinpoint genes responsible for these adaptive traits. nih.gov

Proteomics: This field focuses on identifying and quantifying the entire complement of proteins in a cell or tissue. In the context of sunflower lipids, proteomics can validate that the genes identified through transcriptomics are indeed translated into functional enzymes involved in lipid synthesis and modification.

Metabolomics and Lipidomics: These disciplines provide a direct snapshot of the chemical phenotypes. High-throughput lipid profiling, often using techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), allows for the detailed quantification of hundreds of different lipid molecules, including various fatty acids and TAGs. nih.govmdpi.com This detailed analysis is crucial for understanding the subtle and complex effects of genetic and environmental factors on the final oil composition. nih.gov

By integrating these data layers, researchers can build comprehensive gene networks and models for major traits like oil metabolism. nih.gov This systems-level approach moves beyond studying single genes in isolation to understanding the complex interplay of genetic, transcriptional, and metabolic factors that collectively determine the sunflower lipid profile.

Application of Advanced Gene Editing Technologies (e.g., CRISPR/Cas) for Precision Lipid Modification in Sunflower

Advanced gene-editing technologies, particularly CRISPR/Cas9, are revolutionizing the ability to precisely modify the genetic makeup of sunflowers for desired lipid profiles. tandfonline.comgenapp.ba This technology allows for targeted mutations, such as knocking out specific genes, to alter the fatty acid composition in a predictable way. tandfonline.comgenapp.ba

A primary target for gene editing in sunflower has been the FAD2-1 gene. genapp.bagenapp.baresearchgate.net This gene encodes the FAD2-1 enzyme, which is responsible for converting monounsaturated oleic acid into polyunsaturated linoleic acid. genapp.baresearchgate.net By creating targeted mutations to inactivate or "knock out" the FAD2-1 gene, researchers can effectively block this conversion, leading to a significant accumulation of oleic acid. genapp.bagenapp.ba This has been a key objective for developing high-oleic sunflower varieties, as high-oleic oil is valued for its improved oxidative stability and health benefits. genapp.ba

The CRISPR/Cas9 system has been successfully utilized to modify the FAD2-1 gene in sunflower, demonstrating its potential as a new breeding technique to improve oil quality and enhance agricultural sustainability. genapp.bagenapp.ba Other potential gene targets for improving oil content and composition include FAD3, DGAT1, and WRI1. bestjournalup.com This approach offers a more efficient and targeted alternative to traditional mutation breeding, which often induces random and undesirable mutations throughout the genome. tandfonline.com

Sustainable Production and Processing Research of Sunflower Lipids with Enhanced Stability and Bioactivity

Research efforts are increasingly focused on enhancing the inherent stability and bioactivity of sunflower lipids through sustainable production and processing methods. A key challenge with traditional sunflower oil, which is high in polyunsaturated fatty acids, is its susceptibility to oxidation, leading to rancidity and reduced shelf life. nih.gov

One avenue of research involves the use of natural antioxidants to improve thermo-oxidative stability. Studies have shown that supplementing sunflower oil with extracts from plant byproducts, such as grape seeds or blueberries, can significantly inhibit lipid oxidation during heating. mdpi.commdpi.com These extracts are rich in bioactive compounds that protect the oil from degradation. Similarly, propolis, a resinous substance collected by bees, has demonstrated strong antioxidant effects, delaying oxidation in sunflower oil more effectively than synthetic antioxidants like butylated hydroxytoluene (BHT) in some cases. nih.gov Blending sunflower oil with other oils that are naturally more stable, such as moringa or sesame oil, is another strategy being explored to improve its stability and fatty acid profile. researchgate.net

From a production standpoint, sustainability is advanced by developing sunflower varieties with inherently more stable oil, such as high-oleic or high-stearic types. d-nb.infowikipedia.org These oils require less processing (like hydrogenation) and are more suitable for high-temperature applications. d-nb.info Genetic modification and precision breeding techniques are key to developing these traits, contributing to a more sustainable production system.

Development of Novel Analytical Platforms for High-Throughput and Comprehensive Sunflower Lipid Profiling

The advancement of analytical chemistry is providing powerful new tools for the detailed characterization of sunflower lipids. Traditional methods often focus on a few major fatty acids, but modern platforms allow for a much more comprehensive and high-throughput analysis of the entire lipidome.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a particularly powerful technique. nih.govmdpi.com This platform enables the sensitive and simultaneous profiling of hundreds of lipid molecules from a single sample. icgbio.ru It can be used to quantify not only the major fatty acids but also minor ones that may have significant biological or nutritional properties. nih.gov For example, UPLC-MS has been used to identify genetic associations for minor fatty acids like docosanoic acid in sunflower oil. nih.govresearchgate.netnih.gov

These high-throughput phenotyping techniques are essential for large-scale genetic studies, such as GWAS, which require the analysis of hundreds or thousands of plant lines to identify genetic markers associated with specific lipid profiles. nih.govresearchgate.net By enabling a more detailed and rapid analysis of triglycerides (TAGs) and other lipids, these novel platforms accelerate breeding programs and deepen the understanding of the genetic control of oil composition. nih.govmdpi.com

Exploration of Genetic Diversity in Wild Sunflower Germplasm for Novel Lipid Traits

The genetic base of cultivated sunflower is relatively narrow as a result of domestication and selective breeding. isasunflower.org Wild relatives of sunflower (Helianthus species) represent a vast and largely untapped reservoir of genetic diversity that can be used to introduce novel and valuable lipid traits into cultivated varieties. isasunflower.orgseedworld.com

Wild sunflower species are adapted to a wide range of environments, from deserts to saline soils, and this is reflected in their genetic and biochemical diversity. isasunflower.org Studies of wild Helianthus species have revealed significant variation in oil concentration and fatty acid composition. For instance, the wild species H. porteri was found to have an average linoleic acid concentration of 81.7%, the highest reported for a wild sunflower, along with lower levels of saturated fatty acids compared to cultivated sunflower. researchgate.net Other wild species have shown consistently high and stable linoleic acid content across different environments. cambridge.org

This natural variation provides valuable genetic material for breeding programs. By crossing wild relatives with cultivated lines, breeders can introduce genes for traits like altered fatty acid profiles, disease resistance, and tolerance to environmental stress. seedworld.com The exploration of this wild germplasm is crucial for the long-term improvement of sunflower as an oilseed crop and for enhancing the diversity of lipid profiles available for food and industrial applications. seedworld.comresearchgate.net

Advanced Computational Modeling of Sunflower Lipid Metabolic Networks

The increasing volume and complexity of data from multi-omics studies necessitate the use of advanced computational and bioinformatic tools to model sunflower lipid metabolism. These models aim to simulate the intricate network of biochemical reactions involved in the synthesis, modification, and accumulation of lipids.

Computational modeling can identify key control points and bottlenecks in the metabolic pathways, suggesting new targets for metabolic engineering. opensciencepublications.comnih.gov As these models become more sophisticated, they will serve as powerful predictive tools for designing strategies to optimize oil yield and composition in silico before undertaking more time-consuming and expensive laboratory and field experiments. This approach will accelerate the development of new sunflower varieties with tailored lipid profiles for specific nutritional and industrial needs.

Q & A

Q. How can researchers reconcile discrepancies between in vitro antioxidant assays and in vivo bioavailability studies of sunflower lipid extracts?

  • Methodological Answer : Perform solubility assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Use stable isotope tracers (e.g., ¹³C-labeled tocopherols) to track bioavailability in rodent models. Publish negative results to highlight assay limitations (e.g., ORAC overestimates hydrophilic antioxidant uptake) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.